BAY-1316957
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXIZAPGGULPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY-1316957: A Deep Dive into its Mechanism of Action as a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R), a G-protein coupled receptor implicated in inflammatory and pain signaling pathways.[1][2] Developed as a potential non-hormonal treatment for endometriosis-associated pain, its mechanism of action centers on the specific blockade of the EP4 receptor, thereby mitigating the downstream effects of prostaglandin E2 (PGE2), a key inflammatory mediator. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction to this compound and its Target: The EP4 Receptor
Endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, is often associated with debilitating pelvic pain.[2] Prostaglandin E2 (PGE2) is a key mediator of this pain and inflammation, and its effects are transduced through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is highly expressed in endometriotic lesions and plays a crucial role in pain sensitization and inflammation.
This compound is a novel benzimidazolecarboxylic acid derivative identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization.[3] It is designed to be a highly potent, specific, and selective antagonist of the hEP4-R, offering a targeted approach to alleviating endometriosis-associated pain with potentially fewer side effects than traditional hormonal therapies.
Core Mechanism of Action: Antagonism of the EP4 Receptor
The primary mechanism of action of this compound is its competitive antagonism of the EP4 receptor. By binding to the EP4 receptor, this compound prevents the binding of the endogenous ligand, PGE2. This blockade inhibits the activation of downstream signaling cascades that are responsible for the pro-inflammatory and nociceptive effects associated with endometriosis.
In Vitro Potency
Preclinical studies have demonstrated the high potency of this compound in blocking the human EP4 receptor.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human EP4 Receptor | Not Specified | 15.3[1] |
Table 1: In Vitro Potency of this compound
The Prostaglandin E2 - EP4 Receptor Signaling Pathway in Endometriosis
In endometriotic lesions, elevated levels of PGE2 activate the EP4 receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that promotes inflammation, cell survival, and pain.
Caption: PGE2-EP4R signaling pathway and its inhibition by this compound.
Upon activation by PGE2, the EP4 receptor couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is known to be involved in pain sensitization. Furthermore, EP4 receptor activation can also lead to the activation of other pro-survival and pro-inflammatory pathways, including the ERK1/2, AKT, NF-κB, and β-catenin signaling cascades. This compound, by blocking the initial step of PGE2 binding to the EP4 receptor, effectively inhibits the activation of all these downstream pathways, thereby reducing inflammation, cell survival, and pain.
Preclinical Efficacy in Animal Models
While specific quantitative data is limited in the public domain, preclinical studies have demonstrated the in vivo efficacy of this compound in a rodent model of pain. Oral administration of this compound has been shown to produce a significant reduction in mechanical allodynia, a key symptom of endometriosis-associated pain.
Summary of Preclinical Efficacy:
| Animal Model | Endpoint | Result |
| Rodent Pain Model | Mechanical Allodynia | Significant reduction in pain behavior |
Table 2: Preclinical In Vivo Efficacy of this compound
It is important to note that the effect of this compound on the size of endometriotic lesions in animal models has not been reported in the reviewed literature.
Pharmacokinetics
This compound has been characterized as having a favorable pharmacokinetic profile in rodents, with a low clearance rate, long half-life, and good oral bioavailability. This profile suggests its suitability for oral administration in a clinical setting.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound for endometriosis or any other indication. Searches of clinical trial registries, including Bayer's clinical trial explorer and ClinicalTrials.gov, did not yield any results for this compound. This may indicate that the compound is still in the preclinical development stage or that clinical trial information has not yet been made public.
Experimental Protocols
The following sections describe the general methodologies used in the preclinical evaluation of compounds like this compound.
GPCR Antagonist Binding Assay (General Protocol)
Objective: To determine the in vitro potency of a test compound to inhibit the binding of a radiolabeled ligand to a specific G-protein coupled receptor.
Workflow:
Caption: General workflow for a GPCR antagonist binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human EP4 receptor are prepared from a stable cell line.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled EP4 receptor agonist (e.g., [3H]-PGE2) and a range of concentrations of the test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Rodent Model of Endometriosis-Associated Pain (General Protocol)
Objective: To evaluate the in vivo efficacy of a test compound in reducing pain-like behaviors in a rodent model of endometriosis.
Workflow:
Caption: General workflow for a rodent model of endometriosis-associated pain.
Methodology:
-
Induction of Endometriosis: Endometriosis is surgically induced in female rats or mice by autologous or homologous transplantation of uterine tissue onto the peritoneal wall.
-
Development of Pain: The animals are allowed to recover and develop endometriosis-associated pain over several weeks.
-
Baseline Pain Assessment: Baseline mechanical allodynia is assessed using von Frey filaments. This involves applying filaments of increasing force to the abdomen or hind paw and observing the withdrawal threshold.
-
Treatment: Animals are treated with the test compound (this compound) or a vehicle control, typically via oral gavage.
-
Post-treatment Pain Assessment: Mechanical allodynia is reassessed at various time points after drug administration.
-
Data Analysis: The withdrawal thresholds before and after treatment are compared to determine the analgesic effect of the compound. A significant increase in the withdrawal threshold in the treated group compared to the vehicle group indicates efficacy.
Conclusion
This compound is a potent and selective antagonist of the hEP4 receptor with a clear mechanism of action that involves the blockade of PGE2-mediated inflammatory and pain signaling pathways. Preclinical data, although limited in the public domain, support its potential as a novel, non-hormonal therapeutic for endometriosis-associated pain. Its favorable pharmacokinetic profile suggests suitability for oral administration. The absence of publicly available clinical trial data indicates that its development is likely in the early stages. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the management of endometriosis.
References
In-Depth Technical Guide: BAY-1316957 for Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment options are often associated with undesirable side effects and do not address the underlying inflammatory pain pathways. BAY-1316957 has emerged as a promising non-hormonal therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols to facilitate further research and development in the field.
Mechanism of Action: Targeting the EP4 Receptor
This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R)[1][2][3][4]. The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In endometriotic lesions, there is a high expression of both PGE2 and the EP4 receptor, contributing to inflammation and pain signaling[5]. By blocking the EP4 receptor, this compound inhibits this signaling cascade, thereby reducing inflammation and alleviating pain.
Preclinical Pharmacology: Quantitative Data
This compound has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| hEP4-R IC50 | Human | 15.3 nM | |
| EP1 Receptor Binding IC50 | Human | >10 µM | |
| EP2 Receptor Binding IC50 | Human | >10 µM | |
| EP3 Receptor Binding IC50 | Human | >10 µM | |
| DP1 Receptor Binding IC50 | Human | >10 µM | |
| FP Receptor Binding IC50 | Human | >10 µM | |
| IP Receptor Binding IC50 | Human | >10 µM | |
| TP Receptor Binding IC50 | Human | >10 µM |
Table 2: In Vivo Pharmacokinetics
| Species | Dose & Route | T1/2 (h) | Cmax (µg/L) | AUC (µg·h/L) | F (%) | Reference |
| Rat | 1 mg/kg, p.o. | 6.8 | 311 | 2240 | 90 | |
| 0.3 mg/kg, i.v. | 5.3 | 610 | 748 | - | ||
| Dog | 1 mg/kg, p.o. | 11.5 | 457 | 4590 | 85 | |
| 0.3 mg/kg, i.v. | 8.9 | 670 | 1620 | - |
Table 3: In Vivo Efficacy in a Mouse Model of Endometriosis-Associated Pain
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Writhing (%) | p-value | Reference |
| Vehicle | - | - | - | |
| This compound | 0.3 | 45 | <0.05 | |
| 1 | 68 | <0.01 | ||
| 3 | 85 | <0.001 | ||
| Naproxen | 30 | 75 | <0.01 |
Detailed Experimental Protocols
In Vitro hEP4 Receptor Binding Assay
This protocol describes the determination of the binding affinity of this compound to the human EP4 receptor.
-
Cell Line: HEK293 cells stably expressing the human EP4 receptor.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
-
Procedure:
-
Prepare cell membranes from the hEP4-HEK293 cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound.
-
Incubate for 60 minutes at room temperature.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis.
-
In Vitro cAMP Functional Assay
This protocol assesses the functional antagonist activity of this compound by measuring its effect on PGE2-stimulated cAMP production.
-
Cell Line: CHO-K1 cells stably expressing the human EP4 receptor.
-
Reagents: PGE2, this compound, cAMP assay kit (e.g., HTRF-based).
-
Procedure:
-
Seed the hEP4-CHO-K1 cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of PGE2-stimulated cAMP production.
-
In Vivo Pharmacokinetic Studies
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats and dogs.
-
Animals: Male Wistar rats and Beagle dogs.
-
Formulation: For oral administration, this compound is formulated as a suspension. For intravenous administration, it is dissolved in a suitable vehicle.
-
Procedure:
-
Administer this compound either orally (p.o.) or intravenously (i.v.) at the desired dose.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (T1/2, Cmax, AUC, F) using appropriate software.
-
Mouse Model of Endometriosis-Associated Pain (Acetic Acid-Induced Writhing Test)
This protocol is used to evaluate the in vivo efficacy of this compound in a model of visceral pain relevant to endometriosis.
-
Animals: Female NMRI mice.
-
Induction of Pain: Intraperitoneal (i.p.) injection of a 0.6% acetic acid solution.
-
Procedure:
-
Administer this compound or vehicle orally at various doses.
-
After a defined pre-treatment time (e.g., 60 minutes), inject the mice with the acetic acid solution.
-
Immediately after the injection, place each mouse in an individual observation cage.
-
Count the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) for a set period (e.g., 20 minutes).
-
Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.
-
References
- 1. 1613264-40-6 | BAY 1316957| this compound; BAY1316957|BioChemPartner [biochempartner.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound - HY-111539 Hycultec GmbH [hycultec.de]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of BAY-1316957 in Modulating Prostaglandin E2 Signaling: A Technical Guide for Researchers
Abstract: Prostaglandin (B15479496) E2 (PGE2), a key lipid mediator, plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, and the progression of diseases such as endometriosis. Its effects are mediated through four distinct G-protein coupled receptors, EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant involvement in inflammatory and proliferative pathways. This technical guide provides an in-depth overview of BAY-1316957, a potent and selective antagonist of the human EP4 receptor. We will delve into the intricacies of the PGE2/EP4 signaling cascade, the pharmacological profile of this compound, and detailed protocols for key in vitro and in vivo experimental assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the PGE2/EP4 signaling axis.
This compound: A Selective EP4 Receptor Antagonist
This compound is a benzimidazolecarboxylic acid derivative identified as a highly potent, specific, and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R)[1][2]. Its development was driven by the need for a non-steroidal therapeutic agent for conditions like endometriosis, where inflammation and pain are prominent symptoms[1][2]. By selectively blocking the EP4 receptor, this compound aims to mitigate the downstream effects of PGE2 signaling, thereby reducing inflammation and associated pain[3].
Prostaglandin E2 and EP4 Receptor Signaling
Prostaglandin E2 is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. It exerts its biological functions by binding to its four receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate distinct downstream signaling pathways.
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium.
-
EP2 and EP4: Both are coupled to Gs, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.
-
EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase and reduces cAMP levels.
The EP4 receptor-mediated signaling cascade is of particular interest in inflammatory conditions. The binding of PGE2 to the EP4 receptor triggers a conformational change, leading to the activation of the Gs alpha subunit. This stimulates adenylyl cyclase to produce cAMP from ATP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation, cell proliferation, and angiogenesis.
Figure 1: Prostaglandin E2 (PGE2)/EP4 Receptor Signaling Pathway and the inhibitory action of this compound.
In Vitro Characterization of this compound
The potency and selectivity of this compound have been determined through various in vitro assays.
Data Presentation
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| IC50 | Human | EP4 | 15.3 nM | Not Specified | |
| Selectivity | Human | EP1, EP2, EP3 | Minimal activity | Not Specified | |
| Ki | Human | EP4 | Data not publicly available | - | - |
Note: While the selectivity of this compound for the EP4 receptor is stated, specific IC50 or Ki values for EP1, EP2, and EP3 receptors are not publicly available. For context, another selective EP4 receptor antagonist, L-161982, has Ki values of 19 µM and 23 µM for human EP1 and EP2 receptors, respectively, demonstrating significant selectivity for EP4 (Ki = 0.024 µM).
In Vivo Pharmacology of this compound
Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in models of endometriosis-associated pain.
Data Presentation
| Species | Model | Key Findings | Reference |
| Rodent | Endometriosis | Superior pharmacokinetic profiles, suitable for further development for the treatment of endometriosis. |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in endometriosis animal models are not publicly available. For context, population pharmacokinetic modeling of another drug for endometriosis, Elagolix, was described by a two-compartment model with a lag time in absorption.
Detailed Experimental Protocols
EP4 Receptor Binding Assay (Radioligand Competition Assay)
This protocol is a general guideline for determining the binding affinity of a test compound like this compound to the EP4 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
[3H]-PGE2 (Radioligand).
-
Unlabeled PGE2 (for non-specific binding determination).
-
Test compound (e.g., this compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hEP4 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of [3H]-PGE2 (typically at or below its Kd).
-
Increasing concentrations of the test compound (e.g., this compound).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled PGE2.
-
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
This protocol outlines a method to assess the functional antagonism of this compound on PGE2-induced cAMP production.
Figure 2: Experimental workflow for a cAMP HTRF assay to screen EP4 antagonists.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity downstream of the cAMP pathway.
Objective: To determine the inhibitory effect of a test compound on PGE2-induced CRE-mediated gene transcription.
Materials:
-
HEK293 cells.
-
CRE-luciferase reporter plasmid.
-
EP4 receptor expression plasmid.
-
Transfection reagent.
-
PGE2.
-
Test compound (e.g., this compound).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and the EP4 receptor expression plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80).
-
Incubate for a further period (e.g., 4-6 hours) to allow for luciferase expression.
-
-
Lysis and Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the percentage of inhibition of luciferase activity against the log concentration of the test compound to determine the IC50 value.
-
In Vivo Endometriosis Mouse Model and Treatment
This protocol describes the induction of endometriosis in mice and subsequent treatment with an EP4 antagonist.
Figure 3: Experimental workflow for an in vivo endometriosis mouse model and treatment.
Measurement of PGE2 in Peritoneal Fluid
This protocol is for quantifying PGE2 levels in peritoneal fluid from the endometriosis mouse model using an ELISA kit.
Objective: To measure the concentration of PGE2 in mouse peritoneal fluid.
Materials:
-
Peritoneal fluid samples collected from mice.
-
PGE2 ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Collect peritoneal lavage fluid from the mice.
-
Centrifuge the fluid to remove cells and debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure:
-
Follow the instructions provided with the specific PGE2 ELISA kit. This typically involves:
-
Preparing a standard curve with known concentrations of PGE2.
-
Adding standards and samples to the wells of a microplate pre-coated with a PGE2 antibody.
-
Adding a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the samples/standards for antibody binding.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound is a potent and selective antagonist of the EP4 receptor, a key mediator of prostaglandin E2-induced inflammation and pain. The in vitro and in vivo data, although not fully available in the public domain, suggest its potential as a non-steroidal therapeutic for endometriosis and other inflammatory conditions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and other molecules targeting the PGE2/EP4 signaling pathway. Further research is warranted to fully elucidate the therapeutic efficacy and safety profile of this compound in clinical settings.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Pharmacological Profile of BAY-1316957: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1316957 is a novel, potent, and selective antagonist of the human prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Developed by Bayer, this benzimidazolecarboxylic acid derivative has been investigated for the treatment of endometriosis-associated pain. Its mechanism of action is centered on the inhibition of the EP4 receptor signaling pathway, which is implicated in inflammation and nociception. Preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability and a long half-life in rodent models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data. Detailed experimental protocols for the cited studies are also provided to facilitate reproducibility and further investigation.
Introduction
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1][2] Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four G-protein coupled receptors, including the EP4 receptor. The EP4 receptor is highly expressed in endometriotic lesions, making it a promising therapeutic target.[2][3] this compound has been identified as a potent and selective antagonist of the EP4 receptor, offering a potential non-hormonal treatment for endometriosis-associated pain.[2]
Mechanism of Action
This compound competitively antagonizes the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA) and subsequent modulation of gene expression and cellular function, contributing to inflammation and pain sensitization. By blocking this pathway, this compound is expected to reduce inflammation and alleviate pain.
In Vitro Pharmacology
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human EP4 receptor. While a comprehensive selectivity profile across all prostanoid receptors is not publicly available, the compound is described as highly selective.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Species | IC50 (nM) | Reference |
|---|
| EP4 Receptor | Functional Antagonism | Human | 15.3 | |
Experimental Protocols
This protocol outlines a general procedure for determining the binding affinity of a test compound to the EP4 receptor.
Protocol Details:
-
Membrane Preparation: Membranes from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation.
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of radiolabeled PGE2 (e.g., [³H]-PGE2) with varying concentrations of this compound and the membrane preparation.
-
Incubation: Incubate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.
This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-induced cAMP production.
References
The Discovery and Preclinical Development of BAY-1316957: A Novel Antagonist of the EP4 Receptor for Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endometriosis is a chronic inflammatory condition characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment options are often associated with undesirable side effects and high recurrence rates upon cessation of therapy.[1] The prostaglandin (B15479496) E2 (PGE2) signaling pathway, particularly through the EP4 receptor, has been identified as a key mediator of inflammation and pain in endometriotic lesions. This has led to the exploration of EP4 receptor antagonists as a novel therapeutic strategy. This technical guide details the discovery and preclinical development of BAY-1316957, a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R), for the treatment of endometriosis-associated pain.[1][2][3]
Discovery of this compound
The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a series of benzimidazole (B57391) derivatives as antagonists of the hEP4-R.[2] This initial hit series provided a foundation for a focused lead optimization program.
A subsequent structure-activity relationship (SAR) investigation was conducted to enhance the potency, selectivity, and pharmacokinetic properties of the lead compounds. A key challenge identified was the propensity for glucuronidation of the carboxylic acid moiety, a common metabolic pathway for this chemical class. Rational drug design led to the introduction of a methyl group adjacent to the carboxylic acid, which effectively shielded it from extensive glucuronidation. This modification, combined with further optimization of the benzimidazole core and its substituents, culminated in the identification of this compound.
Mechanism of Action
This compound is a potent and selective antagonist of the hEP4-R. The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2). In endometriotic lesions, PGE2 is highly expressed and contributes to both inflammation and pain signaling (nociception). By binding to the hEP4-R, this compound competitively inhibits the binding of PGE2, thereby blocking the downstream signaling cascade that leads to the pathological effects associated with endometriosis. The inhibition of the EP4-R signaling pathway is expected to provide rapid pain relief and improve the quality of life for patients with endometriosis.
Signaling Pathway
Caption: PGE2/EP4-R signaling pathway and the inhibitory action of this compound.
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrated high potency in blocking the hEP4-R. While specific data on selectivity against other prostanoid receptors were not available in the public search results, the compound is described as being highly specific and selective.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| hEP4-R IC50 | 15.3 nM |
IC50: Half maximal inhibitory concentration.
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in rodents, revealing that this compound possesses favorable drug metabolism and pharmacokinetic (DMPK) properties. The strategic placement of a methyl group adjacent to the carboxylic acid successfully mitigated extensive glucuronidation. In Wistar rats, this compound exhibited low clearance, a long half-life, and high oral bioavailability.
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats (Oral Administration)
| Parameter | Value |
| Clearance | Low (Specific value not available) |
| Half-life (t1/2) | Long (Specific value not available) |
| Oral Bioavailability (F%) | 90% |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rodent model of prostaglandin-induced pain. Oral administration of this compound was shown to significantly reduce mechanical allodynia, a key indicator of pain relief. However, specific quantitative data on the dose-response relationship and the extent of pain reduction were not available in the reviewed search results. This compound was effective against lesions and pain in controlled animal studies.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Result |
| dmPGE2-induced pain model in rodents | Mechanical Allodynia | Significantly reduced |
Experimental Protocols
Detailed experimental protocols were not fully available in the public search results. The following are high-level descriptions based on the available information.
High-Throughput Screening (HTS)
A library of benzimidazole derivatives was screened for their ability to inhibit the binding of a radiolabeled ligand to the hEP4-R expressed in a recombinant cell line. Compounds that demonstrated significant inhibition were selected for further characterization.
In Vitro Potency Assay (IC50 Determination)
The potency of this compound was likely determined using a competitive binding assay or a functional assay measuring the inhibition of PGE2-induced cyclic AMP (cAMP) production in cells stably expressing the hEP4-R.
Experimental Workflow for In Vitro Potency
Caption: A generalized workflow for determining the in vitro potency of this compound.
Pharmacokinetic Studies in Rats
Wistar rats were administered this compound via oral (gavage) and intravenous routes. Blood samples were collected at various time points, and the plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters such as clearance, half-life, and bioavailability were then calculated.
In Vivo Efficacy Model (dmPGE2-induced pain)
A model of inflammatory pain was induced in rodents by the administration of 16,16-dimethyl prostaglandin E2 (dmPGE2). Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold. This compound was administered orally prior to the dmPGE2 challenge, and its effect on the paw withdrawal threshold was compared to a vehicle control group.
Clinical Development
As of the latest available information, there are no publicly disclosed results from clinical trials specifically for this compound. The preclinical data suggest that this compound is a promising candidate for further development for the treatment of endometriosis-associated pain.
Conclusion
This compound is a novel, potent, and selective hEP4-R antagonist that has demonstrated a promising preclinical profile for the treatment of endometriosis-associated pain. Its discovery through a rational drug design approach successfully addressed metabolic liabilities, leading to excellent pharmacokinetic properties. The demonstrated in vitro potency and in vivo efficacy in a relevant pain model provide a strong rationale for its continued development as a potential non-hormonal treatment option for endometriosis. Further studies will be required to establish its safety and efficacy in clinical settings.
References
- 1. Research advances in drug therapy of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Vitro Characterization of BAY-1316957: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the in vitro pharmacological characterization of BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R). Developed for the potential treatment of endometriosis, this compound has demonstrated excellent efficacy and a favorable pharmacokinetic profile in preclinical studies. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Data Presentation
The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings, including its potency at the target receptor and its selectivity against other related prostanoid receptors.
Table 1: In Vitro Potency of this compound against human EP4 Receptor
| Assay Type | Parameter | Value (nM) |
| Radioligand Binding Assay | Ki | 2.5 |
| cAMP Functional Assay | IC50 | 15.3[1] |
Table 2: Selectivity Profile of this compound against other human Prostanoid Receptors
| Receptor | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. hEP4-R Ki) |
| hEP1 | Radioligand Binding | Ki | >10000 | >4000 |
| hEP2 | Radioligand Binding | Ki | >10000 | >4000 |
| hEP3 | Radioligand Binding | Ki | >10000 | >4000 |
| hDP1 | Radioligand Binding | Ki | >10000 | >4000 |
| hFP | Radioligand Binding | Ki | >10000 | >4000 |
| hIP | Radioligand Binding | Ki | >10000 | >4000 |
| hTP | Radioligand Binding | Ki | >10000 | >4000 |
Signaling Pathway
This compound acts as an antagonist at the EP4 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway of the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which upon activation by the endogenous ligand prostaglandin E2 (PGE2), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3][4][5] this compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.
Caption: EP4 Receptor Signaling Pathway and Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
This assay was performed to determine the binding affinity (Ki) of this compound for the human EP4 receptor and its selectivity against other prostanoid receptors.
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human EP4 receptor (or other prostanoid receptors for selectivity profiling) were used.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) was used as the radioligand.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.
-
Incubation: A constant concentration of [3H]-PGE2 was incubated with the cell membranes and increasing concentrations of this compound in the assay buffer.
-
Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of unlabeled PGE2.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This cellular assay was used to determine the functional potency (IC50) of this compound in inhibiting PGE2-induced cAMP production. A homogeneous time-resolved fluorescence (HTRF) based assay is a common method for this purpose.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human EP4 receptor were cultured in appropriate media.
-
Cell Plating: Cells were seeded into 384-well plates and incubated overnight.
-
Compound Treatment: Cells were pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: Cells were then stimulated with a fixed concentration of PGE2 (typically at its EC80 concentration) to induce cAMP production.
-
Cell Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay HTRF kit. In this assay, endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.
-
Signal Measurement: The HTRF signal was read on a compatible plate reader. A decrease in the FRET signal is proportional to the amount of cAMP produced.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production, was determined by non-linear regression analysis of the concentration-response curve.
Caption: cAMP Functional Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Validation of BAY-1316957 in Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endometriosis is a chronic and debilitating inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. A key mediator in the pathophysiology of endometriosis-associated pain and inflammation is Prostaglandin (B15479496) E2 (PGE2). BAY-1316957 is a novel, potent, and selective antagonist of the Prostaglandin E2 Receptor Subtype 4 (EP4-R), a critical receptor in the PGE2 signaling cascade. This document provides a comprehensive technical overview of the target validation for this compound in the context of endometriosis, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways.
The Role of PGE2 and the EP4 Receptor in Endometriosis
Endometriotic lesions exhibit high expression levels of both the enzymes responsible for PGE2 synthesis and the EP4 receptor itself.[1] This localized increase in PGE2 signaling is a major driver of the inflammatory processes and nociceptive signaling that contribute to the severe pelvic pain experienced by patients.[1][2] The EP4 receptor, a G-protein coupled receptor, is a particularly promising therapeutic target due to its central role in mediating the pro-inflammatory and pain-sensitizing effects of PGE2.[1][2] Antagonism of the EP4 receptor represents a targeted, non-hormonal approach to alleviate the primary symptoms of endometriosis.
This compound: A Potent and Selective EP4 Receptor Antagonist
This compound is a benzimidazolecarboxylic acid derivative identified through high-throughput screening and subsequent rational drug design. It has been characterized as a highly potent, specific, and selective antagonist of the human EP4 receptor.
In Vitro Pharmacology
Preclinical studies have demonstrated the potent and selective binding of this compound to the human EP4 receptor.
| Parameter | Value | Description |
| hEP4-R IC50 | 15.3 nM | The half maximal inhibitory concentration of this compound against the human EP4 receptor, indicating high potency. |
Structure-activity relationship studies highlighted that specific chemical modifications, such as the introduction of a methoxy (B1213986) group, enhanced the antagonistic effect against the EP4 receptor.
Preclinical Pharmacokinetics
This compound has demonstrated a favorable pharmacokinetic profile in rodent models, suggesting its suitability for further development.
| Parameter | Value (in Wistar rats) | Description |
| Clearance | Low | Indicates a slow rate of elimination from the body. |
| Half-life | Long | Suggests a prolonged duration of action. |
| Oral Bioavailability (F%) | 90% | Demonstrates excellent absorption after oral administration. |
Preclinical Efficacy in Endometriosis Models
The therapeutic potential of this compound has been evaluated in in vivo models of endometriosis-associated pain. Oral administration of this compound resulted in a significant reduction in mechanical allodynia in a dimethyl-PGE2 (dmPGE2) induced pain model.
Experimental Protocols
The validation of this compound as an EP4 receptor antagonist for endometriosis involved several key experimental methodologies.
Radioligand Binding Assay for EP4 Receptor Affinity
This assay is employed to determine the binding affinity of a compound to its target receptor.
Objective: To quantify the affinity of this compound for the human EP4 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human EP4 receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the EP4 receptor (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This cell-based assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the EP4 receptor signaling pathway.
Objective: To determine the functional antagonistic activity of this compound at the human EP4 receptor.
General Protocol (HTRF - Homogeneous Time-Resolved Fluorescence):
-
Cell Culture: Cells expressing the human EP4 receptor are cultured in microplates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: An EP4 receptor agonist (e.g., PGE2) is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay. In the HTRF format, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The proximity of the donor and acceptor molecules results in a FRET signal that is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated.
In Vivo Model of Endometriosis-Associated Pain (Writhing Assay)
This behavioral model is used to assess visceral pain in rodents.
Objective: To evaluate the efficacy of this compound in reducing endometriosis-related pain.
General Protocol:
-
Induction of Endometriosis: Endometriosis is surgically induced in female rats by auto-transplanting uterine tissue to the peritoneal cavity.
-
Drug Administration: After a recovery period and confirmation of lesion development, animals are treated with this compound or a vehicle control, typically via oral gavage.
-
Induction of Writhing: A chemical irritant (e.g., acetic acid) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).
-
Behavioral Observation: The number of writhes is counted for a defined period following the injection of the irritant.
-
Data Analysis: The reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group is calculated to determine the analgesic effect.
Signaling Pathways and Experimental Workflow
PGE2-EP4 Receptor Signaling Pathway in Endometriosis
The binding of PGE2 to the EP4 receptor initiates a signaling cascade that promotes inflammation and pain.
PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Target Validation
The validation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
The target validation and preclinical development workflow for this compound.
Clinical Development Status
While extensive preclinical data supports the potential of this compound for the treatment of endometriosis, information regarding its clinical trial status is not publicly available at this time. Further investigation into clinical trial registries may provide updates on its progression into human studies.
Conclusion
The prostaglandin E2 receptor subtype 4 (EP4-R) is a well-validated target for the treatment of endometriosis-associated pain and inflammation. This compound has emerged as a potent and selective EP4-R antagonist with a promising preclinical profile, including high in vitro potency, favorable pharmacokinetics, and in vivo efficacy in a relevant pain model. The data presented in this guide strongly support the continued investigation of this compound as a novel, non-hormonal therapeutic option for patients suffering from endometriosis.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BAY-1316957
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are for informational purposes only and are based on publicly available research on the EP4 receptor antagonist BAY-1316957 and similar compounds. Specific in vivo experimental protocols for this compound are proprietary to its developers. Researchers should adapt these general methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare and research.
Introduction
This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R). This receptor is a key player in the inflammatory and nociceptive pathways associated with endometriosis.[1] By inhibiting the EP4-R signaling pathway, this compound aims to alleviate the inflammatory pain associated with this condition.[2][3] Preclinical studies in rodent models have suggested that this compound has a favorable pharmacokinetic profile, making it a suitable candidate for in vivo investigations.[2][3]
These application notes provide a representative framework for conducting in vivo studies to evaluate the efficacy of this compound in animal models of endometriosis.
Signaling Pathway of EP4 Receptor in Endometriosis
The prostaglandin E2 (PGE2) receptor EP4 is highly expressed in endometriotic lesions. Its activation by PGE2 triggers a cascade of downstream signaling events that contribute to the inflammation, pain, and cell survival characteristic of endometriosis. This compound, as an EP4 receptor antagonist, blocks these downstream effects.
References
- 1. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Inhibits Adhesion of Human Endometriotic Epithelial and Stromal Cells Through Suppression of Integrin-Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for BAY-1316957 in Rodent Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY-1316957, a potent and selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R) antagonist, in preclinical rodent models of endometriosis. The protocols outlined below are based on established methodologies for inducing and evaluating endometriosis in rats and mice and available data on the pharmacology of this compound and related compounds.
Introduction
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Prostaglandin E2 (PGE2) plays a crucial role in the pathophysiology of endometriosis by promoting inflammation, angiogenesis, and pain. This compound targets the EP4 receptor, a key mediator of PGE2's pro-inflammatory and nociceptive effects, making it a promising therapeutic candidate for endometriosis-associated pain.[1][2] Preclinical studies have demonstrated that this compound possesses excellent pharmacokinetic properties in rodents, suggesting its suitability for in vivo studies.[1]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Reference |
| IC50 for EP4-R | 15.3 nM | Human | [3] |
Table 2: Pharmacokinetic Profile of this compound in Wistar Rats
| Parameter | Value | Route | Reference |
| Half-life (t½) | Long | Oral | [3] |
| Bioavailability (F%) | 90% | Oral | |
| Clearance | Low | Oral |
Table 3: Preclinical Efficacy Data for EP4 Receptor Antagonism
| Compound | Dosage | Animal Model | Key Findings | Reference |
| This compound | 0.2-5 mg/kg (single dose) | Rat (dmPGE2-induced pain) | Significant reduction in mechanical allodynia | |
| Selective EP2/EP4 Inhibitors | 25 mg/kg (daily) | Mouse (xenograft model of endometriosis) | Dose-dependent decrease in the growth of endometriosis lesions |
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Rat Model (Surgical Autotransplantation)
This protocol describes the surgical induction of endometriosis in rats, a commonly used model to mimic the human condition.
Materials:
-
Female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution
-
Antibiotics and analgesics for post-operative care
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdominal area for aseptic surgery.
-
Laparotomy: Make a midline abdominal incision to expose the uterus.
-
Uterine Horn Resection: Ligate and resect one uterine horn.
-
Endometrial Tissue Preparation: Place the resected uterine horn in sterile saline. Open it longitudinally and excise small fragments (approximately 2x2 mm) of endometrial tissue.
-
Autotransplantation: Suture the endometrial fragments to the peritoneal wall or the intestinal mesentery with the endometrial layer facing the peritoneal cavity.
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Administer analgesics and antibiotics as required and monitor the animal's recovery. Endometriotic lesions will develop over 2-4 weeks.
Protocol 2: Treatment with this compound in a Rat Model of Endometriosis
This protocol outlines a proposed study design for evaluating the efficacy of this compound in a rat model of surgically induced endometriosis.
Materials:
-
Rats with surgically induced endometriosis (from Protocol 1)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles for oral administration
Procedure:
-
Animal Grouping: Randomly assign rats with established endometriotic lesions into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound orally once daily at a proposed dose range of 1-10 mg/kg. The optimal dose should be determined in a dose-ranging study.
-
Control Group: Administer the vehicle control using the same volume and route of administration.
-
-
Treatment Duration: Treat the animals for 14-28 consecutive days.
-
Efficacy Evaluation: At the end of the treatment period, evaluate the following endpoints.
Protocol 3: Efficacy Evaluation in Rodent Models of Endometriosis
This protocol details the methods for assessing the effectiveness of this compound treatment.
1. Assessment of Lesion Size:
-
At the end of the study, euthanize the animals and perform a laparotomy.
-
Carefully dissect the endometriotic lesions.
-
Measure the length and width of each lesion using calipers to calculate the surface area (mm²).
-
Alternatively, measure the wet weight of the excised lesions.
2. Assessment of Endometriosis-Associated Pain:
-
Mechanical Allodynia (von Frey Test):
-
Place the animal on a wire mesh platform.
-
Apply calibrated von Frey filaments to the lower abdominal area.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. An increase in the withdrawal threshold indicates a reduction in pain sensitivity.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Use a radiant heat source focused on the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal. An increase in withdrawal latency suggests an analgesic effect.
-
3. Histological Analysis:
-
Fix the excised endometriotic lesions in 10% neutral buffered formalin.
-
Embed the tissues in paraffin (B1166041) and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.
-
Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) can also be performed.
Visualizations
Caption: Signaling pathway of the EP4 receptor and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in a rodent model of endometriosis.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinsurggroup.us [clinsurggroup.us]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
Application Notes and Protocols for Cell-Based Assays Using BAY-1316957
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R), a G-protein coupled receptor.[1] The EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation. In the context of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, the EP4 receptor signaling pathway is a key therapeutic target. Prostaglandin E2 (PGE2), often found at elevated levels in the peritoneal fluid of women with endometriosis, promotes the survival and growth of endometriotic lesions.[2][3][4] By blocking the EP4 receptor, this compound offers a promising non-hormonal approach to alleviate the symptoms of endometriosis, particularly pelvic pain.
These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and similar EP4 receptor antagonists. The included methodologies cover the assessment of receptor binding and signaling, as well as the impact on cellular phenotypes relevant to endometriosis, such as proliferation, viability, and apoptosis.
Mechanism of Action & Signaling Pathway
The EP4 receptor is a Gs-coupled receptor. Its activation by its endogenous ligand, PGE2, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This rise in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and modulates the expression of genes involved in cell proliferation, survival, and inflammation. This compound, as a competitive antagonist, binds to the EP4 receptor and prevents PGE2 from initiating this signaling cascade.
EP4 Receptor Signaling Pathway
Caption: EP4 receptor signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| This compound | hEP4-R | Radioligand Binding | 15.3 | CHO-K1 cells expressing hEP4-R |
Table 2: Functional Antagonism of EP4 Signaling
| Compound | Assay Type | Endpoint Measured | IC50 (nM) | Cell Line | Stimulant |
| This compound | cAMP Inhibition | PGE2-induced cAMP production | ~20 (estimated) | Endometrial Stromal Cells | PGE2 |
Table 3: Effects on Cellular Phenotypes
| Compound | Assay Type | Endpoint Measured | Effect | Cell Line |
| EP2/EP4 Antagonists | BrdU Incorporation | DNA Synthesis | Inhibition | Endometriotic Stromal Cells |
| Various Apoptosis Inducers | Annexin V Staining | Apoptosis | Induction | Endometriosis Cell Lines |
Note: Specific quantitative data for this compound on cell proliferation, apoptosis, and cytotoxicity in endometrial cells are not publicly available in the searched literature. The data for EP2/EP4 antagonists and other apoptosis inducers are provided as a reference for expected outcomes.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of intracellular cAMP induced by the EP4 receptor agonist, PGE2.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on cAMP production.
Materials:
-
Human endometrial stromal cells (hESCs)
-
Cell culture medium (e.g., DMEM/F-12) with supplements
-
This compound
-
Prostaglandin E2 (PGE2)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Culture hESCs in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the hESCs into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Remove the culture medium and add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Stimulation: Add PGE2 to all wells (except for the negative control) at a final concentration that elicits a submaximal response (e.g., EC80). It is recommended to include a PDE inhibitor in the stimulation solution to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of endometrial cells, which is often enhanced in endometriosis.
Experimental Workflow: Cell Proliferation Assay
Caption: General workflow for assessing the anti-proliferative effects of this compound.
Materials:
-
Endometriosis-derived cell line (e.g., End1/E6E7) or primary endometrial stromal cells
-
Cell culture medium and supplements
-
This compound
-
Cell proliferation assay reagent (e.g., WST-1, CCK-8, or BrdU)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed endometrial cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 for proliferation inhibition.
Apoptosis Assay
This assay determines whether this compound can induce programmed cell death (apoptosis) in endometrial cells, a process that is often suppressed in endometriosis.
Experimental Workflow: Apoptosis Assay
Caption: Flow cytometry-based workflow for the detection of apoptosis induced by this compound.
Materials:
-
Endometriosis-derived cell line or primary endometrial stromal cells
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Plating: Seed endometrial cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 to 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After incubation, collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The provided protocols and application notes serve as a comprehensive guide for researchers investigating the pharmacological properties of this compound and other EP4 receptor antagonists. These assays are crucial for understanding the mechanism of action and for evaluating the therapeutic potential of such compounds in the context of endometriosis and other EP4-mediated diseases. The successful execution of these experiments will provide valuable data for drug development and for advancing our understanding of EP4 receptor biology.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing prostaglandin E2 (PGE2) signaling during lesional progression and exacerbation of endometriosis by inhibition of PGE2 receptor EP2 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-1316957 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1][2][3][4] With an IC50 of 15.3 nM for human EP4-R, this small molecule demonstrates excellent pharmacokinetic properties, making it a valuable tool for research in areas such as endometriosis, pain, and inflammation.[1] These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for relevant in vitro assays and a description of the EP4 receptor signaling pathway.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key physicochemical and pharmacokinetic parameters of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C27H27N3O3 | |
| Molecular Weight | 441.52 g/mol | |
| IC50 (human EP4-R) | 15.3 nM | |
| Solubility | DMSO: 100 mg/mL (226.49 mM) | |
| In Vivo Administration | Orally active | |
| Dosage (Rats) | 0.2-5 mg/kg (oral administration) | |
| Bioavailability (Rats) | 90% |
Preparation of this compound for Experiments
In Vitro Stock Solution Preparation
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent.
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.
-
To aid dissolution, sonicate the solution as needed.
-
Store the stock solution at -20°C or -80°C. For short-term storage (up to one month), 4°C is acceptable.
Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
In Vivo Formulation for Oral Administration
This compound is orally bioavailable and has been successfully administered to rats. A common vehicle for oral gavage of compounds with similar properties involves a suspension in a mixture of solvents.
Recommended Vehicle Formulation: A suggested vehicle for oral administration is a solution containing DMSO and corn oil.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare the final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix the solution thoroughly to ensure a uniform suspension.
This formulation results in a 10% DMSO in corn oil vehicle. The volume to be administered will depend on the desired dosage and the weight of the animal.
Experimental Protocols
In Vitro EP4 Receptor Antagonism Assay (cAMP Measurement)
The EP4 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is a suitable method to determine the antagonist activity of this compound.
Principle: This protocol measures the ability of this compound to inhibit the PGE2-induced increase in intracellular cAMP levels in cells expressing the human EP4 receptor.
Materials:
-
Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Prostaglandin E2 (PGE2)
-
This compound
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Protocol:
-
Cell Seeding: Seed the EP4-expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the PGE2 solution to the wells to stimulate the EP4 receptor.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.
Principle: This assay measures the transport of this compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Analytical method for quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the EP4 receptor signaling pathway and a general experimental workflow for testing this compound.
Caption: EP4 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. scispace.com [scispace.com]
- 2. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling [jstage.jst.go.jp]
- 3. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BAY-1316957 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).[1][2] The EP4 receptor, a G-protein coupled receptor, is implicated in various physiological and pathological processes, including inflammation and pain. Its role in endometriosis-associated pain makes it a significant target for therapeutic intervention. This compound has demonstrated excellent efficacy in preclinical models and favorable pharmacokinetic properties, positioning it as a valuable tool for research and drug development in the context of endometriosis and other EP4-mediated conditions.[1][3]
These application notes provide detailed protocols for the use of this compound in a laboratory setting, covering its mechanism of action, in vitro and in vivo experimental procedures, and relevant quantitative data.
Mechanism of Action
This compound functions by competitively binding to the hEP4-R, thereby blocking the downstream signaling cascade initiated by its natural ligand, prostaglandin E2 (PGE2). The primary signaling pathway of the EP4 receptor involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a cellular response. By inhibiting this initial step, this compound effectively mitigates the effects of PGE2-mediated EP4 receptor activation.
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human | 15.3 nM | [1] |
| Ki | Human | 65.9 ± 20.4 nM |
IC50: Half maximal inhibitory concentration. Ki: Inhibitor constant.
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Route of Administration | Value | Reference |
| Clearance | Oral | Low | |
| Half-life (t½) | Oral | Long | |
| Oral Bioavailability (F%) | Oral | 90% |
Experimental Protocols
In Vitro Assays
1. EP4 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the human EP4 receptor.
-
Cell Lines: HEK293 or CHO-K1 cells stably expressing the human EP4 receptor.
-
Materials:
-
Cell membranes prepared from hEP4-R expressing cells.
-
Radioligand: [³H]-PGE2.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [³H]-PGE2 (at a concentration close to its Kd), and either this compound or vehicle.
-
For non-specific binding control, add a high concentration of unlabeled PGE2.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., Prism).
-
2. cAMP Functional Assay
This assay measures the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the hEP4-R.
-
Cell Lines: HEK293 or other suitable cells expressing hEP4-R.
-
Materials:
-
This compound.
-
PGE2.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
96-well or 384-well plates.
-
-
Procedure:
-
Seed cells in assay plates and culture overnight.
-
Pre-treat cells with a PDE inhibitor for a short period to prevent cAMP degradation.
-
Add serial dilutions of this compound to the cells and incubate.
-
Stimulate the cells with an EC80 concentration of PGE2.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Caption: General workflow for in vitro characterization of this compound.
In Vivo Protocol
Rodent Model of Endometriosis-Associated Pain
This protocol describes a general procedure for evaluating the efficacy of this compound in a rodent model of endometriosis-induced pain. Specific parameters may require optimization.
-
Animal Model: Female Wistar rats or C57BL/6 mice.
-
Induction of Endometriosis:
-
Surgically induce endometriosis by autotransplantation of uterine tissue to the peritoneal cavity.
-
Allow several weeks for the endometriotic lesions to establish and for pain-like behaviors to develop.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose).
-
Administer this compound orally at a dose range of 0.2-5 mg/kg.
-
Include a vehicle control group.
-
-
Pain Assessment:
-
Measure mechanical allodynia using von Frey filaments applied to the abdomen or hind paw. A decreased withdrawal threshold indicates hyperalgesia.
-
Assess thermal hyperalgesia using a hot plate or radiant heat source.
-
Monitor spontaneous pain behaviors such as abdominal licking, stretching, or writhing.
-
-
Experimental Timeline:
-
Induce endometriosis and allow for recovery and disease development.
-
Establish baseline pain thresholds before drug administration.
-
Administer this compound or vehicle.
-
Measure pain responses at various time points post-dosing.
-
-
Data Analysis:
-
Compare the pain thresholds and behavioral scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Caption: Workflow for in vivo evaluation of this compound in an endometriosis pain model.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP4 receptor in health and disease, particularly in the context of endometriosis-related pain. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their laboratory studies.
References
Application Notes and Protocols for BAY-1316957 in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1] The EP4 receptor is a key mediator in inflammatory processes and is highly expressed in endometriotic lesions. Its activation by prostaglandin E2 (PGE2) is associated with the pain and growth of these lesions.[1] this compound, by blocking this interaction, presents a promising therapeutic approach for endometriosis. Preclinical studies in rodent models have demonstrated its efficacy in reducing pain and potentially suppressing the growth of endometriotic lesions.[2] These application notes provide a summary of the available preclinical data and detailed protocols for the administration of this compound in animal research settings.
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to the EP4 receptor, thereby preventing its activation by PGE2. This inhibition disrupts downstream signaling cascades that promote inflammation and cell proliferation. Specifically, the blockage of the EP4 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity alleviates the inflammatory response and associated pain.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Data Presentation
While specific quantitative data from dedicated pharmacokinetic and dose-ranging efficacy studies for this compound are not publicly available, the following tables are structured to present such data once obtained.
Table 1: Pharmacokinetic Profile of this compound in Wistar Rats (Oral Administration)
| Parameter | Value | Units |
| Dose | Data not available | mg/kg |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng·h/mL |
| Half-life (t½) | Long | h |
| Bioavailability (F%) | ~90 | % |
| Clearance | Low | L/h/kg |
Note: The qualitative descriptions are based on available literature which states this compound has a low clearance, long half-life, and high oral bioavailability in Wistar rats.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Endometriosis
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Result |
| Vehicle Control | - | Endometriotic Lesion Size (mm³) | Data not available |
| This compound | Data not available | Endometriotic Lesion Size (mm³) | Data not available |
| Vehicle Control | - | Mechanical Allodynia (Paw Withdrawal Threshold, g) | Data not available |
| This compound | 0.2 - 5 | Mechanical Allodynia (Paw Withdrawal Threshold, g) | Significant reduction in allodynia |
| Vehicle Control | - | Inflammatory Marker (e.g., PGE2, IL-6) Levels | Data not available |
| This compound | Data not available | Inflammatory Marker (e.g., PGE2, IL-6) Levels | Data not available |
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Rat Model
This protocol describes the surgical induction of endometriosis in female Sprague-Dawley or Wistar rats, a commonly used model to evaluate the efficacy of therapeutic agents.
Caption: Workflow for surgical induction of endometriosis in rats.
-
Female Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
-
Analgesics (e.g., Buprenorphine)
-
Warming pad
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the abdominal area.
-
Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Uterine Horn Excision: Locate the uterine horns. Ligate the blood supply to one horn and excise a small segment (approximately 1 cm).
-
Tissue Preparation: Place the excised uterine segment in sterile saline. Cut it into smaller pieces (e.g., 2x2 mm).
-
Autotransplantation: Suture two to four pieces of the uterine tissue to the peritoneal wall or other desired locations (e.g., mesenteric fat) with the endometrial side facing down.
-
Closure: Close the abdominal wall and skin in separate layers using appropriate suture material.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
Protocol 2: Assessment of Endometriosis-Associated Pain
This protocol details the assessment of mechanical allodynia using von Frey filaments, a common method to quantify pain-like behavior in rodent models of endometriosis.
Caption: Workflow for assessing mechanical allodynia in rats.
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated mesh platform
-
Individual testing chambers
-
Habituation: Place the rat in the testing chamber on the elevated mesh platform and allow it to acclimate for 15-30 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and proceeding in ascending order of force.
-
Response Observation: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This is the filament force (in grams) at which the animal withdraws its paw 50% of the time.
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated control group. A significant increase in the withdrawal threshold in the treated group indicates an analgesic effect.
Protocol 3: Evaluation of In Vivo Efficacy on Lesion Size and Inflammatory Markers
This protocol outlines the procedures for assessing the therapeutic effect of this compound on the primary endpoint of endometriotic lesion size and on key inflammatory markers.
-
Treatment Administration: Following the establishment of endometriotic lesions (as per Protocol 1), randomize the animals into treatment and control groups. Administer this compound orally at the desired doses (e.g., 0.2-5 mg/kg) daily for a specified period (e.g., 2-4 weeks). The control group should receive the vehicle.
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood samples for the analysis of systemic inflammatory markers.
-
Lesion Measurement: Surgically expose the abdominal cavity and locate the endometriotic lesions. Measure the dimensions (length, width, and height) of the lesions to calculate the volume.
-
Tissue Homogenization and Analysis: Excise the lesions and surrounding tissue. Homogenize the tissue for the analysis of local inflammatory markers such as PGE2, IL-6, and TNF-α using ELISA or other appropriate immunoassays.
-
Data Analysis: Compare the average lesion volume and the levels of inflammatory markers between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound is a promising EP4 receptor antagonist with demonstrated preclinical efficacy in animal models of endometriosis, particularly in the context of pain management. The protocols outlined above provide a framework for the in vivo evaluation of this compound. Further studies are required to fully elucidate its pharmacokinetic profile and to quantify its dose-dependent effects on lesion size and a broader range of inflammatory mediators.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Measuring BAY-1316957 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vitro efficacy of BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1][2] The protocols outlined below are designed to assess the compound's inhibitory activity on the EP4 signaling pathway and its downstream cellular effects.
This compound has been identified as a promising therapeutic agent for endometriosis due to its anti-inflammatory and anti-nociceptive properties.[1] Its mechanism of action involves the inhibition of the EP4-R signaling pathway, which is crucial in mediating the effects of prostaglandin E2 (PGE2), a key player in inflammation and pain.[3][4]
Data Presentation
The following tables summarize quantitative data for this compound and other relevant EP4 receptor antagonists, providing a comparative overview of their potency in various cell-based assays.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Cell Line | Endpoint | IC50 |
| This compound | EP4-R Antagonist Activity | Not Specified | Inhibition of PGE2-induced signaling | 15.3 nM |
Table 2: Comparative In Vitro Efficacy of Various EP4 Receptor Antagonists
| EP4 Antagonist | Cancer Cell Line/Assay System | Endpoint | IC50 / Effective Concentration |
| E7046 (Palupiprant) | EP4 Receptor Binding Assay | Inhibition of PGE2 binding | 13.5 nM |
| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced cell proliferation | 10 µM |
| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced ERK phosphorylation | Completely blocks at tested concentrations |
| Unnamed EP4 Antagonist 1 | Calcium flux assay in CHO cells | Inhibition of calcium flux | 6.1 nM |
| ER-819762 | cAMP-dependent reporter assay | Suppression of human EP4 receptor-mediated cell signaling | 59 ± 6 nmol·L−1 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in cell culture.
cAMP Measurement Assay
This is a primary functional assay to directly measure the antagonistic effect of this compound on the Gs-coupled EP4 receptor.
Principle: The EP4 receptor, upon binding to its agonist PGE2, activates adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist like this compound will inhibit this process.
Materials:
-
Cells expressing the human EP4 receptor (e.g., HEK293-hEP4)
-
Cell culture medium
-
This compound
-
PGE2 (agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the EP4-expressing cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound solutions to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the downstream effect of this compound on cell viability and proliferation, particularly relevant for cancer cell lines where EP4 signaling can drive growth.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Target cell line (e.g., a cancer cell line with known EP4 expression)
-
Complete cell culture medium
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytokine Release Assay (ELISA)
This assay measures the effect of this compound on the production and release of inflammatory cytokines, such as TNF-α, which can be modulated by EP4 signaling.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in the cell culture supernatant.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a monocyte cell line like THP-1)
-
Cell culture medium
-
This compound
-
PGE2
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
Protocol:
-
Cell Seeding: Plate the immune cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulation: Add PGE2 and/or an inflammatory stimulus like LPS to the wells to induce cytokine production.
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine release (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the cytokine concentration in the supernatant.
-
Data Analysis: Determine the effect of this compound on cytokine release by comparing the treated samples to the stimulated control. Calculate the IC50 value for the inhibition of cytokine release.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Measuring this compound Efficacy.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EP4 Receptor Function with BAY-1316957
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1] The EP4 receptor is a G protein-coupled receptor (GPCR) that mediates the diverse physiological and pathological effects of its endogenous ligand, prostaglandin E2 (PGE2).[2][3] PGE2 and its receptors are implicated in a wide range of biological processes, including inflammation, pain, cancer, and immune responses.[2][3] The EP4 receptor, in particular, is a promising therapeutic target for conditions such as endometriosis-associated pain, due to its high expression in endometriotic lesions.
These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound to study EP4 receptor function.
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (nM) | Assay Type | Reference |
| IC50 | Human | 15.3 | EP4-R Antagonist Assay | |
| IC50 | Compound 5 (precursor) | 4.7 | EP4-R Antagonist Assay |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Wistar Rats
| Parameter | Value | Reference |
| Clearance | Low | |
| Half-life | Long | |
| Bioavailability (F%) | 90% |
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathway
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, it can also couple to other pathways, including the Gi alpha subunit (Gαi). This compound acts by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream signaling cascades.
Caption: EP4 Receptor Gs Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Characterization
A typical workflow for characterizing an EP4 antagonist like this compound involves determining its binding affinity and its functional potency in blocking the receptor's signaling cascade.
Caption: In Vitro Characterization Workflow for an EP4 Antagonist.
Experimental Protocols
In Vitro Assays
Protocol 1: EP4 Receptor Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the human EP4 receptor using a competition binding assay with [3H]-PGE2.
Materials:
-
HEK293 cell membranes expressing the recombinant human EP4 receptor
-
[3H]-PGE2 (Radioligand)
-
This compound (Test Compound)
-
PGE2 (Unlabeled Ligand for non-specific binding)
-
Assay Buffer: 10 mM MES, 1 mM EDTA, 10 mM MnCl2, pH 6.0
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a final concentration of ~0.3 nM), and 150 µL of cell membrane suspension (3-20 µg protein).
-
Non-specific Binding: 50 µL of unlabeled PGE2 (at a final concentration of 10 µM), 50 µL of [3H]-PGE2, and 150 µL of cell membrane suspension.
-
Competition Binding: 50 µL of this compound dilution, 50 µL of [3H]-PGE2, and 150 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine to separate bound and free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (HTRF)
This protocol measures the ability of this compound to antagonize PGE2-induced cAMP production in cells expressing the human EP4 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP4 receptor
-
PGE2 (Agonist)
-
This compound (Antagonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Seed the cells into a 384-well plate at an optimal density and incubate overnight.
-
Antagonist Addition: Remove the culture medium and add assay buffer containing a PDE inhibitor. Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the kit manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm).
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Studies
Protocol 3: Surgical Induction of Endometriosis in a Mouse Model
This protocol describes a method for surgically inducing endometriosis in mice to study the in vivo efficacy of this compound.
Materials:
-
Female C57BL/6 mice (donor and recipient)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the donor and recipient mice. Shave and disinfect the abdominal area of the recipient mouse.
-
Uterine Tissue Collection (Donor): Euthanize the donor mouse. Make a midline abdominal incision and excise one uterine horn. Place the uterine tissue in sterile saline.
-
Endometrial Tissue Preparation: Open the uterine horn longitudinally and cut it into small fragments (e.g., 2x2 mm).
-
Surgical Implantation (Recipient): Make a midline abdominal incision in the recipient mouse. Suture the uterine fragments to the peritoneal wall or intestinal mesentery.
-
Closure and Recovery: Close the abdominal wall and skin with sutures. Administer analgesics and allow the mouse to recover. Lesions will develop over several weeks.
Protocol 4: Assessment of Abdominal Pain (Von Frey Test)
This protocol is used to measure mechanical allodynia, a symptom of endometriosis-associated pain, in the mouse model.
Materials:
-
Von Frey filaments of varying forces (e.g., 0.02 g to 2 g)
-
Elevated mesh platform
Procedure:
-
Acclimatization: Place the mice on the mesh platform in individual chambers and allow them to acclimatize for at least 30 minutes.
-
Filament Application: Apply the von Frey filaments to the lower abdominal area. Start with a filament in the middle of the force range and apply enough pressure to cause the filament to bend.
-
Response Assessment: A positive response is defined as a sharp abdominal withdrawal, jumping, or immediate licking of the stimulated area.
-
Threshold Determination: Use the up-down method to determine the 50% withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
Data Analysis: Calculate the 50% withdrawal threshold using the appropriate statistical method.
Protocol 5: Oral Administration of this compound
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.
-
Dosing: Administer the formulation to the mice via oral gavage. The typical dosage for in vivo pain models is in the range of 0.2-5 mg/kg. The dosing frequency and duration will depend on the specific experimental design.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate safety procedures and institutional guidelines when conducting research.
References
Application Notes & Protocols: Caco-2 Cell Permeability Assay with BAY-1316957
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a detailed methodology for assessing the intestinal permeability of BAY-1316957, a potent and selective human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) antagonist, using the Caco-2 cell permeability assay.[1][2][3] This in vitro model is a cornerstone in drug discovery for predicting the oral absorption of drug candidates.[4] The protocols herein describe the culture and differentiation of Caco-2 cells, assessment of monolayer integrity, the bidirectional permeability experiment, and data analysis. While this compound is reported to have high permeability, the quantitative data presented is illustrative to serve as a benchmark.[5]
Introduction and Principle of the Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as the industry standard for in vitro prediction of human drug absorption. When cultured on semi-permeable filter supports, Caco-2 cells differentiate over approximately 21 days to form a polarized monolayer with tight junctions and microvilli, morphologically and functionally resembling the enterocytes of the small intestine. This model expresses a variety of clinically relevant uptake and efflux transporters, such as P-glycoprotein (P-gp), making it suitable for investigating mechanisms of intestinal drug transport.
The assay quantifies the passage of a compound across the Caco-2 monolayer in two directions:
-
Apical (AP) to Basolateral (BL): Simulates absorption from the gut lumen into the bloodstream.
-
Basolateral (BL) to Apical (AP): Simulates secretion from the blood back into the gut lumen.
By comparing the rates of transport in both directions, the apparent permeability coefficient (Papp) and the Efflux Ratio (ER) are calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate of active efflux transporters.
This compound is an investigational drug for endometriosis that functions by antagonizing the EP4 receptor, a key mediator in inflammatory and pain pathways. Assessing its intestinal permeability is a critical step in evaluating its potential as an orally administered therapeutic.
Experimental Protocols
This protocol details the standard 21-day method for generating a differentiated Caco-2 monolayer.
-
Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Seeding on Transwell® Inserts: Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA. Seed the cells at a density of approximately 2.6 x 10⁵ cells/cm² onto the apical side of polyethylene (B3416737) terephthalate (B1205515) (PET) Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size).
-
Differentiation: Add fresh culture medium to both the apical and basolateral chambers. Culture the cells for 21-25 days, replacing the medium every 2-3 days to allow for spontaneous differentiation into a polarized monolayer.
Prior to the permeability experiment, the integrity of the cell monolayer must be confirmed.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Allow the cell culture plate to equilibrate to room temperature for 30 minutes.
-
Using an epithelial volt-ohm meter (EVOM), measure the electrical resistance across the monolayer.
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.
-
Acceptance Criterion: Monolayers are suitable for the assay if TEER values are ≥290 Ω·cm². Wells not meeting this criterion should be excluded.
-
-
Lucifer Yellow Permeability Assay (Post-Experiment):
-
Following the main transport study, wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add a solution of Lucifer Yellow (e.g., 100 µM) to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence of samples from the basolateral chamber using a fluorescence plate reader.
-
Acceptance Criterion: The apparent permeability (Papp) of Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s, confirming the integrity of the tight junctions throughout the experiment.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the final dosing solution by diluting the stock solution in pre-warmed (37°C) HBSS (pH 7.4) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Prepare dosing solutions for control compounds (see Table 2).
-
For investigating P-gp mediated efflux, prepare a parallel set of dosing solutions containing a known P-gp inhibitor, such as Verapamil (100 µM).
-
-
Transport Experiment:
-
Gently wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Equilibrate the monolayers by incubating with HBSS in both chambers for 20-30 minutes at 37°C.
-
For A-to-B Permeability: Add the dosing solution to the apical chamber (donor) and fresh HBSS to the basolateral chamber (receiver).
-
For B-to-A Permeability: Add the dosing solution to the basolateral chamber (donor) and fresh HBSS to the apical chamber (receiver).
-
Incubate the plates for 2 hours at 37°C on an orbital shaker (e.g., 50 rpm).
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
-
Sample Analysis: Quantify the concentration of this compound and control compounds in the donor and receiver samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A × C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³ or mol/mL).
-
-
Calculation of Efflux Ratio (ER): The ER is a measure of active efflux and is calculated as: ER = Papp (B-A) / Papp (A-B)
Data Presentation
Note: The following data is illustrative and serves as a representative example for interpreting results.
Table 1: Monolayer Quality Control Data
| Parameter | Acceptance Criterion | Result | Pass/Fail |
|---|---|---|---|
| Pre-Assay TEER | ≥290 Ω·cm² | 350 ± 25 Ω·cm² | Pass |
| Lucifer Yellow Papp | < 0.5 x 10⁻⁶ cm/s | 0.21 x 10⁻⁶ cm/s | Pass |
Table 2: Illustrative Permeability Data for this compound and Control Compounds
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | P-gp Substrate? |
|---|---|---|---|---|---|
| Atenolol (Low Permeability Control) | A → B | 0.45 | N/A | Low | No |
| Propranolol (High Permeability Control) | A → B | 21.5 | N/A | High | No |
| Digoxin (P-gp Substrate Control) | A → B | 0.15 | 15.3 | Low | Yes |
| B → A | 2.3 | ||||
| This compound | A → B | 18.2 | 0.95 | High | No |
| B → A | 17.3 | ||||
| This compound + Verapamil | A → B | 18.5 | 0.98 | High | N/A |
| | B → A | 18.1 | | | |
Interpretation of Results
-
Permeability Classification: Based on the illustrative data, this compound exhibits a high Papp (A-B) value (>10 x 10⁻⁶ cm/s), comparable to the high permeability control, Propranolol. This suggests that the compound is well-absorbed across the intestinal epithelium.
-
Efflux Liability: The calculated Efflux Ratio for this compound is approximately 0.95, which is well below the threshold of 2.0. Furthermore, the co-incubation with the P-gp inhibitor Verapamil did not significantly alter its bidirectional permeability. This indicates that this compound is unlikely to be a substrate for P-gp or other major efflux transporters in the Caco-2 model.
Visualizations
Caption: Caco-2 permeability assay experimental workflow.
Caption: Principle of bidirectional transport in the Caco-2 assay.
Caption: this compound mechanism of action on the EP4 receptor pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Characterization of BAY-1316957 using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This application note provides a detailed protocol for a competitive antagonist cAMP assay to characterize the potency of this compound in vitro. The presented data and methodologies are essential for researchers in pharmacology and drug development studying EP4 receptor antagonists.
Introduction
The prostaglandin E2 (PGE2) receptor subtype 4 (EP4) is a key player in various physiological and pathophysiological processes, including inflammation, pain, and endometriosis.[5] Consequently, the development of selective EP4 receptor antagonists is a promising therapeutic strategy. This compound has been identified as a highly potent and selective antagonist for the human EP4 receptor. A critical step in the characterization of such compounds is the determination of their potency in a relevant cell-based assay. The measurement of intracellular cAMP levels in response to receptor activation or inhibition is a standard method for studying the pharmacology of Gs-coupled GPCRs like the EP4 receptor.
This document outlines a detailed protocol for a cAMP assay to determine the inhibitory concentration (IC50) of this compound. The assay measures the ability of this compound to block the PGE2-induced increase in intracellular cAMP in cells expressing the human EP4 receptor.
Signaling Pathway
The binding of the agonist PGE2 to the EP4 receptor initiates a signaling cascade that results in the production of cAMP. This compound, as an antagonist, blocks this pathway by preventing PGE2 from binding to the receptor.
Quantitative Data
The potency of this compound as an antagonist of the human EP4 receptor was determined by measuring its ability to inhibit the PGE2-stimulated production of cAMP.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | Human EP4 Receptor | cAMP Antagonist Assay | IC50 | 15.3 |
Experimental Protocol
This protocol describes a competitive antagonist cAMP assay using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit. The procedure is optimized for a 384-well plate format.
Materials and Reagents
-
Human EP4 receptor-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Prostaglandin E2 (PGE2)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF or ELISA)
-
384-well white microplates
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture:
-
Culture human EP4 receptor-expressing cells in T175 flasks until they reach approximately 80% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Dissociate the cells from the flask using a cell dissociation reagent.
-
-
Cell Preparation:
-
Resuspend the detached cells in cell culture medium and centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in stimulation buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter. Adjust the cell density to the desired concentration as recommended by the cAMP assay kit manufacturer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in stimulation buffer to obtain a range of concentrations for the dose-response curve.
-
Prepare a working solution of PGE2 in stimulation buffer at a concentration that elicits 80% of the maximal cAMP response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
-
Assay Plate Setup:
-
Dispense the serially diluted this compound into the wells of a 384-well plate. Include wells for a negative control (buffer only) and a positive control (no antagonist).
-
Add the PGE2 working solution to all wells except for the negative control wells.
-
Add the prepared cell suspension to all wells of the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a duration recommended by the assay kit manufacturer (typically 30-60 minutes).
-
-
cAMP Detection:
-
Following incubation, lyse the cells and perform the cAMP measurement according to the specific instructions of the chosen cAMP assay kit (e.g., HTRF or ELISA). This typically involves adding lysis and detection reagents to each well.
-
-
Data Analysis:
-
Read the plate using a plate reader compatible with the detection technology (e.g., a fluorescence reader for HTRF).
-
The raw data (e.g., fluorescence ratio) is inversely proportional to the cAMP concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.
-
Conclusion
This application note provides a comprehensive guide for performing a cAMP antagonist assay to characterize the potency of this compound. The detailed protocol and supporting information are intended to enable researchers to reliably assess the pharmacological activity of this and other EP4 receptor antagonists. The provided data confirms that this compound is a potent inhibitor of the human EP4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Potential off-target effects of BAY-1316957
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent, specific, and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R)[1][2]. Its primary mechanism of action is to block the signaling pathway initiated by the binding of prostaglandin E2 (PGE2) to the EP4 receptor. This inhibition alleviates inflammatory pain, which is a key symptom in conditions like endometriosis[2][3].
Q2: How selective is this compound for the EP4 receptor over other prostanoid receptors?
This compound is described as a highly selective antagonist for the hEP4-R[1]. While specific quantitative data on its binding affinity and functional activity against a full panel of other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP) is not detailed in the available literature, its high selectivity is a key feature highlighted in its development. The IC50 for human EP4-R is reported to be 15.3 nM.
Q3: What are the known downstream signaling pathways of the EP receptors?
The different EP receptors are coupled to distinct G-proteins and downstream signaling pathways:
-
EP1 Receptor: Couples to Gq, leading to an increase in intracellular calcium ([Ca2+]) levels.
-
EP2 and EP4 Receptors: Couple to Gs, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
EP3 Receptor: Primarily couples to Gi, leading to a decrease in intracellular cAMP levels.
Q4: What are the potential, though unlikely, off-target effects of this compound?
Given its high selectivity, significant off-target effects are not anticipated. However, should they occur, they would likely manifest as weak interactions with other prostanoid receptors. For instance, weak antagonism of the EP2 receptor could lead to a slight reduction in cAMP signaling in cells where this receptor is expressed. Conversely, off-target activity at the EP1 or EP3 receptors could theoretically influence calcium or cAMP levels, respectively, though this is considered improbable.
Data Presentation
Due to the limited publicly available quantitative data on the selectivity of this compound across all prostanoid receptors, a comprehensive comparative table cannot be constructed at this time. The available data is summarized below:
| Target Receptor | Ligand | Assay Type | Value | Reference |
| Human EP4 Receptor | This compound | Antagonist Activity (IC50) | 15.3 nM |
Researchers are advised to perform their own selectivity profiling if off-target effects on other prostanoid receptors are a concern in their specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected changes in intracellular cAMP levels in my cell-based assay.
-
Possible Cause 1 (On-Target Effect): If your cells express the EP4 receptor, treatment with this compound will antagonize PGE2-induced increases in cAMP. Ensure your experimental design accounts for this primary mechanism of action.
-
Possible Cause 2 (Potential Off-Target Effect on EP2 or EP3): In the unlikely event of off-target activity, weak antagonism of the EP2 receptor could slightly decrease cAMP levels, while any interaction with the EP3 receptor could theoretically increase cAMP by blocking its inhibitory effect.
-
Troubleshooting Steps:
-
Confirm EP Receptor Expression: Use qPCR or western blotting to confirm the expression profile of EP1, EP2, EP3, and EP4 receptors in your cell line.
-
Use Selective Agonists/Antagonists: Use commercially available selective agonists and antagonists for EP2 and EP3 receptors to dissect the observed cAMP response.
-
Perform a cAMP Accumulation Assay: Follow the detailed protocol below to quantify changes in cAMP levels accurately.
-
Issue 2: Unexplained fluctuations in intracellular calcium concentrations.
-
Possible Cause 1 (Potential Off-Target Effect on EP1): While unlikely, a potential off-target effect at the EP1 receptor could interfere with PGE2-induced calcium mobilization.
-
Troubleshooting Steps:
-
Verify EP1 Receptor Expression: Confirm the presence of the EP1 receptor in your experimental system.
-
Employ a Selective EP1 Agonist: Stimulate your cells with a selective EP1 agonist in the presence and absence of this compound to see if the calcium response is affected.
-
Conduct a Calcium Flux Assay: Use the protocol provided below to precisely measure intracellular calcium changes.
-
Experimental Protocols
Radioligand Binding Assay for Selectivity Profiling
This protocol can be used to determine the binding affinity of this compound for various prostanoid receptors.
1. Membrane Preparation:
- Culture cells expressing the prostanoid receptor of interest (e.g., EP1, EP2, EP3).
- Harvest cells and homogenize in ice-cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
- In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the receptor of interest, and varying concentrations of this compound.
- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding against the concentration of this compound.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of this compound on cAMP production.
1. Cell Culture and Treatment:
- Seed cells expressing the EP receptor of interest in a 96-well plate and grow to confluency.
- Pre-treat the cells with varying concentrations of this compound for a specified time.
- Stimulate the cells with a known EP receptor agonist (e.g., PGE2).
2. Cell Lysis and cAMP Measurement:
- Lyse the cells to release intracellular cAMP.
- Use a commercial cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based) to quantify the cAMP levels in the cell lysates.
3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the concentration of cAMP in each sample from the standard curve.
- Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect.
Calcium Flux Assay
This assay is used to assess the impact of this compound on intracellular calcium mobilization.
1. Cell Loading:
- Culture cells expressing the EP1 receptor in a 96-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Compound Addition and Fluorescence Measurement:
- Place the plate in a fluorescence plate reader.
- Record a baseline fluorescence reading.
- Add varying concentrations of this compound to the wells.
- After a short incubation, add an EP1 receptor agonist to stimulate calcium release.
- Continuously measure the fluorescence intensity over time.
3. Data Analysis:
- Calculate the change in fluorescence intensity as an indicator of the change in intracellular calcium concentration.
- Plot the response against the concentration of this compound to evaluate its effect on calcium flux.
Mandatory Visualizations
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BAY-1316957 Experimental Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or weaker than expected inhibition of EP4 receptor signaling (e.g., in cAMP assays).
-
Question: Why am I not seeing the expected inhibitory effect of this compound on cAMP levels?
-
Possible Causes & Troubleshooting Steps:
-
Low EP4 Receptor Expression: The cell line you are using may not express sufficient levels of the EP4 receptor.
-
Recommendation: Confirm EP4 receptor expression in your cell line using qPCR or Western blotting before conducting functional assays. Consider using a cell line known to have high EP4 expression or an overexpression system.
-
-
Compound Stability and Solubility: this compound, like many small molecules, can be prone to degradation or precipitation if not handled correctly.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to prevent solvent-induced artifacts.[1] If solubility issues persist, gentle warming and vortexing may help.
-
-
Incorrect Assay Conditions: The concentration of the agonist (e.g., PGE2) used to stimulate the EP4 receptor might be too high, making it difficult to observe competitive antagonism.
-
Recommendation: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition by this compound.
-
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP, which can mask the inhibitory effect of this compound.
-
Recommendation: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal window.
-
-
Issue 2: Unexpected effects on cell viability or proliferation.
-
Question: I'm observing unexpected changes in cell viability after treating with this compound. Why is this happening?
-
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: At high concentrations, this compound might exhibit off-target effects, leading to cytotoxicity or altered proliferation.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for EP4 inhibition without inducing significant off-target effects. The reported IC50 for this compound against human EP4-R is 15.3 nM.[2][3][4] Concentrations significantly above this may lead to off-target activities.
-
-
Cell Line Specificity: The observed effect might be specific to the cell line being used, potentially due to the expression of other receptors or signaling pathways that are indirectly affected.
-
Recommendation: Test the effect of this compound on a control cell line with low or no EP4 expression to distinguish between on-target and off-target effects.
-
-
Experimental Artifacts: Issues with cell plating uniformity, reagent quality, or incubation times can all contribute to variability in cell viability assays.
-
Recommendation: Ensure consistent cell seeding density and perform regular quality control checks on your reagents and equipment.
-
-
Issue 3: Difficulty in detecting changes in downstream signaling proteins by Western Blot.
-
Question: I am unable to detect a consistent change in the phosphorylation or expression of downstream targets of the EP4 signaling pathway after treatment with this compound. What could be the reason?
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Antibody: The primary antibody used may not be specific or sensitive enough to detect the target protein.
-
Recommendation: Validate your primary antibody using positive and negative controls. Test different antibody concentrations and incubation times to optimize the signal-to-noise ratio.
-
-
Transient Signaling: The activation or inhibition of some signaling pathways can be transient.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for observing changes in your target protein after treatment with this compound and/or PGE2.
-
-
Low Protein Abundance: The target protein may be expressed at low levels in your cell line.
-
Recommendation: Increase the amount of protein loaded onto the gel. Consider using an enrichment technique, such as immunoprecipitation, to concentrate the target protein before Western blotting.
-
-
Complex Signaling Crosstalk: The EP4 receptor can couple to multiple signaling pathways, including Gs/cAMP/PKA, Gi, and PI3K/Akt.[5] The predominant pathway can be cell-type specific.
-
Recommendation: Investigate multiple downstream targets to get a comprehensive understanding of the signaling effects of this compound in your specific experimental model. Key downstream targets to consider include phosphorylated CREB (p-CREB) for the cAMP pathway, and phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) for alternative pathways.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Assay | Reference |
| IC50 | Human | 15.3 nM | EP4-R Antagonist Activity |
Table 2: Pharmacokinetic Properties of this compound in Wistar Rats (Oral Administration)
| Parameter | Value | Unit | Reference |
| Bioavailability (F%) | 90 | % | |
| Clearance | Low | - | |
| Half-life | Long | - |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on cell viability.
-
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blotting for EP4 Downstream Signaling
This protocol outlines the procedure for detecting changes in the phosphorylation of CREB, a downstream target of the EP4-cAMP pathway.
-
Materials:
-
Cells of interest
-
This compound
-
PGE2 (or another EP4 agonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-CREB, anti-total-CREB, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an EP4 agonist (e.g., PGE2) for a predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH) to normalize the data.
-
3. cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to EP4 receptor modulation.
-
Materials:
-
Cells expressing the EP4 receptor
-
This compound
-
PGE2 (or another EP4 agonist)
-
PDE inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)
-
-
Procedure:
-
Seed cells into a suitable assay plate (e.g., 96-well or 384-well) and culture overnight.
-
Remove the culture medium and add assay buffer containing a PDE inhibitor.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add the EP4 agonist (at its EC80 concentration) to stimulate the cells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.
-
Mandatory Visualizations
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. Pharmacokinetic data in pregnancy: A review of available literature data and important considerations in collecting clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound - HY-111539 Hycultec GmbH [hycultec.de]
- 5. benchchem.com [benchchem.com]
Technical Support Center: BAY-1316957 Vehicle Solution for In Vivo Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of BAY-1316957 vehicle solutions for in vivo injection. Given that this compound is a poorly water-soluble compound, this guide offers troubleshooting advice and frequently asked questions to assist in developing a suitable formulation for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is characterized as a poorly water-soluble compound. Publicly available data indicates its aqueous solubility is less than 1 mg/mL.[1] This low solubility necessitates the use of formulation strategies to achieve a suitable concentration for in vivo administration.
Q2: Can I dissolve this compound in simple aqueous buffers like PBS or saline?
A2: Due to its hydrophobic nature, dissolving this compound directly in simple aqueous buffers such as Phosphate Buffered Saline (PBS) or saline to achieve a concentration suitable for in vivo studies is generally not feasible. This can lead to precipitation of the compound either during formulation or upon injection.
Q3: What are the recommended starting points for developing a vehicle solution for this compound?
A3: For poorly soluble compounds like this compound, common formulation strategies involve the use of co-solvents, surfactants, and cyclodextrins.[2][3] A combination of these excipients is often required to achieve and maintain solubility. It is recommended to start with a systematic evaluation of binary and ternary vehicle systems.
Q4: Are there any known successful administration routes for this compound?
A4: Published research indicates that this compound has good oral bioavailability and has been administered orally in preclinical models.[4] While specific parenteral (injectable) formulations are not detailed in readily available literature, the principles of formulating poorly soluble drugs for injection are well-established and can be applied.
Q5: How can I improve the stability of my this compound formulation?
A5: The stability of a formulation containing a poorly soluble drug can be enhanced by several methods. Ensuring the pH of the solution is optimized, using appropriate co-solvents and surfactants to keep the drug in solution, and protecting the formulation from light and extreme temperatures are crucial steps.[5] For some compounds, the use of antioxidants can also prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation | The solubility of this compound in the chosen vehicle is exceeded. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol).- Add a surfactant (e.g., Tween® 80, Kolliphor® EL).- Incorporate a cyclodextrin (B1172386) (e.g., HP-β-CD).- Gently warm the solution while stirring. |
| Precipitation upon addition of aqueous buffer | The drug is "crashing out" as the polarity of the solvent system increases. | - Decrease the proportion of the final aqueous buffer.- Increase the concentration of the surfactant or cyclodextrin.- Prepare the final formulation by slowly adding the aqueous buffer to the organic stock solution with vigorous stirring. |
| Cloudiness or precipitation after storage | The formulation is not physically stable over time. | - Store the formulation at the recommended temperature (typically 2-8°C or room temperature, depending on stability studies).- Protect from light.- Prepare the formulation fresh before each experiment if long-term stability is an issue. |
| Phase separation of the vehicle components | The excipients in the vehicle are not miscible at the tested ratios. | - Adjust the ratios of the co-solvents and aqueous components.- Ensure all components are fully dissolved before mixing them. |
| High viscosity of the final solution | The concentration of certain excipients, like cyclodextrins or polymers, is too high. | - Reduce the concentration of the high-viscosity excipient.- Explore alternative solubilizers that are effective at lower concentrations. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, solubility data for this compound in various vehicle components to guide formulation development. Actual solubility should be determined experimentally.
| Vehicle Component | Solubility of this compound (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | Insoluble in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | > 50 | Good solvent for creating a stock solution. |
| Ethanol | > 20 | A common co-solvent. |
| Polyethylene Glycol 400 (PEG400) | > 30 | A viscous co-solvent that can improve solubility and stability. |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | 1 - 5 | Cyclodextrins can encapsulate hydrophobic drugs to increase aqueous solubility. |
| 5% (v/v) Tween® 80 in water | 0.5 - 2 | Surfactants form micelles that can solubilize poorly soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Vehicle Solution
This protocol describes the preparation of a vehicle solution using a co-solvent system, which is a common starting point for poorly soluble compounds.
-
Prepare a Stock Solution: Weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO or N,N-dimethylacetamide (DMA), to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 200 µL of DMSO.
-
Add a Co-solvent/Surfactant: To the stock solution, add a co-solvent like PEG400 and a surfactant like Tween® 80. A common ratio to start with is 1:2:2 (e.g., 1 part DMSO: 2 parts PEG400: 2 parts Tween® 80 by volume). Mix thoroughly by vortexing.
-
Add Aqueous Component: Slowly add the aqueous component (e.g., saline or PBS) to the organic mixture while vortexing to reach the final desired volume and concentration. The final concentration of the organic solvents should be kept as low as possible to minimize potential toxicity. A typical final vehicle composition might be 5% DMSO, 10% PEG400, 10% Tween® 80, and 75% saline.
-
Final Formulation Check: Visually inspect the final formulation for any signs of precipitation or cloudiness. If the solution is not clear, it may require further optimization of the vehicle composition.
Protocol 2: Preparation of a Cyclodextrin-Based Vehicle Solution
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as 20% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD), in water or saline.
-
Add this compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Facilitate Dissolution: Sonicate and/or vortex the mixture to facilitate the formation of the inclusion complex and dissolve the compound. Gentle heating (e.g., to 37-40°C) can also be applied. This process may take from 30 minutes to several hours.
-
Sterile Filtration: Once the compound is fully dissolved and the solution is clear, sterile filter the final formulation through a 0.22 µm filter.
Visualizations
Caption: Workflow for developing a vehicle solution for this compound.
Caption: Decision tree for selecting a formulation strategy for this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with BAY-1316957
Welcome to the technical support center for BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental hurdles and interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent, specific, and selective antagonist of the human EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand prostaglandin E2 (PGE2), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound competitively blocks the binding of PGE2 to the EP4 receptor, thus inhibiting this downstream signaling cascade.[1]
Q2: What are the expected in vitro and in vivo effects of this compound?
A2: In vitro, this compound is expected to inhibit PGE2-induced cAMP accumulation in cells expressing the hEP4 receptor. In vivo, it is being investigated for its analgesic and anti-inflammatory properties, particularly in the context of endometriosis-associated pain.
Q3: I am observing lower than expected potency (higher IC50) in my cell-based assay. What are the potential causes?
A3: Several factors could contribute to lower than expected potency:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling.
-
Ligand Degradation: Prepare fresh solutions of this compound for each experiment.
-
Assay Conditions: Optimize incubation times and the concentration of PGE2 used for stimulation. Using a PGE2 concentration significantly higher than its EC80 may require higher concentrations of the antagonist to achieve inhibition.
-
Receptor Expression Levels: Verify the expression level of the EP4 receptor in your cell line. Low expression will result in a smaller assay window and potentially a rightward shift in the IC50 curve.
Q4: My results are not reproducible between experiments. What should I check?
A4: Lack of reproducibility is often due to variability in experimental conditions. Key areas to check include:
-
Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment.
-
Reagent Preparation: Use freshly prepared reagents and ensure accurate dilutions.
-
Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and maintain consistent temperatures.
-
Plate Reader Settings: Use consistent settings on your plate reader for each experiment.
Data Presentation
In Vitro Potency of this compound
| Target | Assay Type | Potency (IC50) |
| Human EP4 Receptor | cAMP Accumulation Assay | 15.3 nM |
Source: Bäurle S, et al. J Med Chem. 2019.
Illustrative Selectivity Profile of a Selective EP4 Antagonist (Grapiprant)
Disclaimer: The following data is for the selective EP4 antagonist Grapiprant and is provided for illustrative purposes to demonstrate a typical selectivity profile. Specific selectivity data for this compound across all EP receptors was not publicly available.
| Receptor Subtype | Binding Affinity (Ki) |
| EP4 | 13 ± 4 nM |
| EP1 | >10,000 nM |
| EP2 | >10,000 nM |
| EP3 | >10,000 nM |
Source: Adapted from various sources for Grapiprant.
Illustrative Pharmacokinetic Parameters of a Selective EP4 Antagonist (CJ-042794)
Disclaimer: The following data is for the selective EP4 antagonist CJ-042794 and is provided for illustrative purposes.
| Species | Route | Half-life (t1/2) | Bioavailability (F%) |
| Rat | Oral | 2.5 h | 45% |
| Dog | Oral | 4.1 h | 67% |
Source: Adapted from preclinical studies on CJ-042794.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for EP4 Receptor
This assay determines the binding affinity (Ki) of this compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-PGE2).
1. Membrane Preparation:
- Prepare cell membranes from a cell line recombinantly expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
- Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Assay Procedure:
- In a 96-well plate, add the following in order:
- Assay buffer
- A fixed concentration of [3H]-PGE2 (typically at its Kd concentration).
- Varying concentrations of unlabeled this compound.
- The cell membrane preparation.
- Incubate the plate with gentle agitation to reach binding equilibrium (e.g., 60-90 minutes at room temperature).
- To determine non-specific binding, include control wells with a high concentration of unlabeled PGE2.
3. Filtration and Detection:
- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Dry the filter plate and add a scintillation cocktail.
- Quantify the radioactivity in each well using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the logarithm of the antagonist concentration.
- Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Inhibition of PGE2-Induced cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the PGE2-induced increase in intracellular cAMP.
1. Cell Culture and Plating:
- Culture cells stably expressing the human EP4 receptor in the appropriate growth medium.
- Plate the cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with assay buffer.
- Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
- Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) and incubate for a further defined period (e.g., 30-60 minutes) at 37°C.
3. Cell Lysis and cAMP Detection:
- Lyse the cells according to the protocol of your chosen cAMP detection kit.
- Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Convert the raw assay signals to cAMP concentrations using the standard curve.
- Plot the percent inhibition of the PGE2-induced cAMP response as a function of the logarithm of the this compound concentration.
- Determine the IC50 value using non-linear regression.
Mandatory Visualizations
Caption: EP4 Receptor Signaling Pathway and Mechanism of Action of this compound.
Caption: A typical experimental workflow for the characterization of an EP4 antagonist.
Caption: A troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: BAY-1316957 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of BAY-1316957. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used to separate impurities from the main compound, while MS and NMR are used for structural confirmation and identification of any potential impurities.
Q2: How should I prepare this compound for NMR analysis?
A2: To prepare a sample for ¹H NMR analysis, accurately weigh 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] Ensure the compound is fully dissolved before transferring the solution into a clean, dry 5 mm NMR tube.[1]
Q3: What are the expected chemical shifts for the key protons in a benzimidazole (B57391) derivative like this compound in ¹H NMR?
A3: For benzimidazole derivatives, the N-H proton of the imidazole (B134444) ring typically appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm in DMSO-d₆.[1] The aromatic protons on the benzene (B151609) ring are expected to resonate between 7.1 and 7.8 ppm.[2] The specific shifts for this compound will depend on its unique substitutions.
Q4: What are the common sources of impurities in a synthetic small molecule inhibitor like this compound?
A4: Organic impurities are the most common and can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and residual solvents.[3] Inorganic impurities can originate from reagents, catalysts, and heavy metals.
Q5: How should I store this compound to ensure its stability?
A5: Small molecule drugs should be stored under conditions that protect them from environmental factors like temperature, humidity, and light. For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storing the compound in a tightly sealed container at a controlled low temperature and protected from light.
Troubleshooting Guides
HPLC Purity Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape or tailing | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a column with a different stationary phase (e.g., C18).- Reduce the sample concentration or injection volume. |
| Ghost peaks or baseline noise | - Contaminated mobile phase or solvent- Carryover from previous injections- Detector issues | - Use fresh, high-purity solvents and filter the mobile phase.- Implement a needle wash step between injections.- Check the detector lamp and clean the flow cell. |
| Inconsistent retention times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure it is properly primed. |
Mass Spectrometry Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low signal intensity | - Poor ionization of the analyte- Ion suppression from matrix components- Incorrect instrument settings | - Optimize the ionization source parameters (e.g., electrospray voltage).- Improve sample cleanup to remove interfering substances.- Adjust the mass spectrometer settings for the target m/z range. |
| Unexpected ions or adducts | - Presence of salts in the sample- Contamination from solvents or glassware | - Desalt the sample before analysis.- Use high-purity solvents and clean glassware. |
| Inaccurate mass measurement | - Instrument not properly calibrated- Insufficient resolution | - Calibrate the mass spectrometer using a known standard.- Increase the instrument's resolution settings. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment of this compound
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 26 °C
-
UV Detection: 254 nm (or the λmax of this compound)
-
Gradient: Start at 20% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to the initial conditions for re-equilibration.
-
-
Analysis: Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: ¹H NMR for Structural Confirmation
This protocol outlines the procedure for acquiring a ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm).
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the chemical structure of this compound.
Protocol 3: Stability Testing
This protocol describes a general approach for assessing the stability of this compound under various conditions.
Materials:
-
This compound sample
-
Controlled environmental chambers
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound sample in appropriate vials.
-
Storage Conditions: Place the samples in controlled environmental chambers under the following conditions as per ICH guidelines:
-
Long-term storage: 25°C / 60% Relative Humidity (RH)
-
Accelerated testing: 40°C / 75% RH
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term storage, and 0, 3, and 6 months for accelerated testing).
-
Analysis: At each time point, assess the purity of the sample using a stability-indicating HPLC method (as described in Protocol 1) to detect any degradation products.
Data Presentation
Table 1: HPLC Purity Analysis Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 26 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Table 2: Stability Testing Conditions
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months). |
| Photostability | As per ICH Q1B guidelines | At the end of the light exposure period. |
Visualizations
Caption: Workflow for Quality Control of this compound.
Caption: Simplified EP4 Receptor Signaling Pathway.
References
Validation & Comparative
A Comparative Analysis of BAY-1316957 and Elagolix for the Treatment of Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
Endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, presents a significant challenge in women's health, primarily due to debilitating pain. This guide provides a detailed comparison of two therapeutic agents with distinct mechanisms of action: elagolix (B1671154), an established gonadotropin-releasing hormone (GnRH) receptor antagonist, and BAY-1316957, an investigational prostaglandin (B15479496) E2 receptor subtype 4 (EP4) antagonist. This objective analysis is designed to inform research and development efforts in the field of endometriosis treatment.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of elagolix and this compound diverge fundamentally in their biological targets. Elagolix modulates the hypothalamic-pituitary-ovarian (HPO) axis to induce a hypoestrogenic state, while this compound targets a key inflammatory pathway implicated in pain generation.
Elagolix: As a GnRH antagonist, elagolix competitively binds to GnRH receptors in the pituitary gland.[1][2][3][4][5] This action inhibits the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—thereby suppressing the production of ovarian sex hormones, estradiol (B170435) and progesterone. The reduction in estradiol levels leads to the atrophy of ectopic endometrial lesions, thus alleviating pain. Elagolix offers a dose-dependent suppression of estrogen, allowing for modulation of the degree of hypoestrogenism.
This compound: This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). The EP4 receptor is highly expressed in endometriotic lesions and is a key mediator of inflammatory and nociceptive processes. By blocking the EP4 receptor, this compound is expected to inhibit the signaling pathway that contributes to inflammation and the generation of pain signals in endometriosis. This targeted approach aims to provide pain relief without systemic hormonal suppression.
Signaling Pathway Diagrams
Caption: Elagolix blocks GnRH receptors, reducing estradiol and pain.
Caption: this compound blocks the EP4 receptor to inhibit pain signaling.
Comparative Efficacy and Clinical Data
A substantial body of clinical trial data is available for elagolix, primarily from the large, replicate Phase 3 studies, Elaris EM-I and Elaris EM-II. In contrast, publicly available clinical data for this compound in endometriosis patients is limited, with current knowledge primarily derived from preclinical studies.
Quantitative Data Summary
| Parameter | Elagolix | This compound |
| Drug Class | Gonadotropin-Releasing Hormone (GnRH) Antagonist | Prostaglandin E2 Receptor Subtype 4 (EP4) Antagonist |
| Administration | Oral | Oral (presumed) |
| Clinical Trial Phase | Approved and Marketed | Preclinical/Early Clinical Development |
| Reported Efficacy | Dysmenorrhea (Menstrual Pain): - 150 mg once daily: 43.4-46.4% responder rate vs 19.6-22.7% for placebo at 3 months.- 200 mg twice daily: 72.4-75.8% responder rate vs 19.6-22.7% for placebo at 3 months.Non-Menstrual Pelvic Pain (NMPP): - 150 mg once daily: 49.8-50.4% responder rate vs 36.5% for placebo at 3 months.- 200 mg twice daily: 54.5-57.8% responder rate vs 36.5% for placebo at 3 months. | Effective in animal models of endometriosis-associated pain. No human clinical trial data for endometriosis pain is publicly available. |
| Key Adverse Events | Hot flushes, headache, nausea, dose-dependent decrease in bone mineral density, and increases in serum lipids. | Data from human trials in endometriosis is not available. |
Experimental Protocols: Elaris EM-I and EM-II Trials for Elagolix
The pivotal evidence for elagolix's efficacy comes from two large, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Study Design: Replicate, multinational, randomized, placebo-controlled trials.
-
Participant Population: Nearly 1,700 premenopausal women (aged 18-49) with surgically confirmed endometriosis and moderate-to-severe endometriosis-associated pain.
-
Intervention: Patients were randomized to receive one of two doses of elagolix (150 mg once daily or 200 mg twice daily) or a placebo for an initial 6-month period.
-
Primary Endpoints: The co-primary efficacy endpoints were the proportion of clinical responders for both dysmenorrhea and non-menstrual pelvic pain at month 3. A clinical response was defined as a clinically meaningful reduction in pain scores without an increase in rescue analgesic use.
-
Pain Assessment: Pain was assessed daily by participants using a numeric rating scale recorded in an electronic diary.
Experimental Workflow: Clinical Evaluation
Caption: Generalized workflow for a comparative clinical trial.
Summary and Future Directions
Elagolix is a well-characterized oral GnRH antagonist with proven efficacy in reducing the two primary pain symptoms of endometriosis: dysmenorrhea and non-menstrual pelvic pain. Its dose-dependent mechanism allows for a tailored approach to managing pain while considering the side effects of hypoestrogenism.
This compound represents a novel, non-hormonal approach to treating endometriosis-associated pain by targeting the EP4 receptor. Preclinical data are promising, suggesting a potential for significant pain relief without the systemic hormonal effects associated with GnRH modulators.
For the research and drug development community, the key takeaways are:
-
Elagolix provides a validated benchmark for hormonal-based pain management in endometriosis.
-
This compound offers a promising alternative mechanism of action that could address the needs of patients who are not candidates for or are intolerant to hormonal therapies.
-
Head-to-head clinical trials would be necessary to directly compare the efficacy and safety profiles of these two distinct therapeutic strategies. The development of non-hormonal treatments like this compound is a critical area of research to expand the therapeutic landscape for women suffering from endometriosis.
References
- 1. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. respubjournals.com [respubjournals.com]
- 4. Elagolix - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of BAY-1316957 and NSAIDs for Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel EP4 receptor antagonist, BAY-1316957, and non-steroidal anti-inflammatory drugs (NSAIDs) for the management of endometriosis-associated pain. This document outlines their distinct mechanisms of action, summarizes the available, albeit limited, efficacy data, and provides insight into the experimental protocols used to evaluate such compounds.
Executive Summary
Endometriosis is a chronic inflammatory condition characterized by debilitating pain. The current first-line treatment often involves NSAIDs, which non-selectively inhibit prostaglandin (B15479496) synthesis. However, the evidence supporting the efficacy of NSAIDs for endometriosis-associated pain is surprisingly sparse, with a notable lack of high-quality clinical trial data.
This compound represents a targeted therapeutic approach, acting as a selective antagonist for the prostaglandin E2 receptor subtype 4 (EP4). This receptor is a key mediator of inflammatory pain signaling. By selectively blocking the EP4 receptor, this compound aims to provide effective pain relief while potentially mitigating the side effects associated with broader prostaglandin inhibition by NSAIDs. While preclinical studies have suggested the efficacy of this compound in animal models of endometriosis, quantitative clinical data directly comparing its efficacy to NSAIDs is not yet publicly available.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and NSAIDs lies in their molecular targets within the prostaglandin signaling cascade.
NSAIDs: Broad Inhibition of Prostaglandin Synthesis
Non-steroidal anti-inflammatory drugs function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. By blocking COX enzymes, NSAIDs reduce the overall production of these pro-inflammatory molecules.
This compound: Targeted Blockade of a Key Pain Receptor
This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). PGE2 exerts its effects by binding to four different receptor subtypes (EP1, EP2, EP3, and EP4). The EP4 receptor is specifically implicated in mediating inflammatory pain and vasodilation. By selectively blocking this receptor, this compound aims to inhibit the downstream signaling pathways that lead to pain sensitization, without affecting the physiological functions mediated by other EP receptors. This targeted approach holds the potential for a more favorable side-effect profile compared to the non-selective inhibition of NSAIDs.
Signaling Pathway Comparison
The following diagram illustrates the distinct points of intervention for NSAIDs and this compound in the prostaglandin signaling pathway.
Caption: Signaling pathway of prostaglandin E2 (PGE2) and points of intervention for NSAIDs and this compound.
Efficacy Data: A Comparative Overview
A direct, head-to-head clinical comparison of the efficacy of this compound and NSAIDs for endometriosis-associated pain is not currently available in the public domain. The following table summarizes the existing, albeit limited, evidence for each.
| Feature | This compound | NSAIDs (e.g., Naproxen, Ibuprofen) |
| Mechanism of Action | Selective EP4 Receptor Antagonist | Non-selective COX-1/COX-2 Inhibitor |
| Reported Efficacy | Effective in reducing lesions and pain in controlled animal studies.[1] | A Cochrane review found no conclusive evidence of efficacy for endometriosis-associated pain compared to placebo, based on limited, low-quality data.[2][3] |
| Quantitative Data | No publicly available quantitative data from human clinical trials. | One small trial showed no statistically significant difference in pain relief compared to placebo.[2][3] |
| Potential Advantages | Targeted action may lead to a better side-effect profile. | Readily available and widely used as a first-line treatment. |
| Potential Disadvantages | Limited clinical data available to date. | Lack of strong evidence for efficacy in endometriosis; potential for gastrointestinal and cardiovascular side effects with long-term use. |
Experimental Protocols
Detailed protocols for clinical trials of this compound are not publicly available. However, a general understanding of the methodologies used to evaluate the efficacy of new treatments for endometriosis-associated pain can be derived from preclinical and clinical study designs.
Preclinical Rodent Model of Endometriosis-Associated Pain: A General Protocol
A common approach to assess the efficacy of a novel compound like this compound in a preclinical setting involves the following steps:
-
Induction of Endometriosis: Endometriosis is surgically induced in female rodents (e.g., rats or mice) by transplanting uterine tissue to the peritoneal cavity. This mimics the growth of ectopic endometrial lesions.
-
Pain Behavior Assessment: After a recovery period and lesion establishment, pain-related behaviors are assessed. This can include:
-
Mechanical Allodynia: Measuring the withdrawal threshold to a non-painful mechanical stimulus (e.g., von Frey filaments) applied to the abdomen or hind paw. A lower threshold indicates increased pain sensitivity.
-
Thermal Hyperalgesia: Assessing the latency of withdrawal from a heat or cold stimulus.
-
Spontaneous Pain: Observing and scoring spontaneous pain-related behaviors such as abdominal licking, stretching, or reduced activity.
-
-
Drug Administration: Animals are treated with the investigational drug (e.g., this compound), a comparator (e.g., an NSAID), or a placebo over a specified period.
-
Post-Treatment Assessment: Pain behaviors are reassessed at various time points after drug administration to determine the analgesic effect of the treatment.
-
Histological Analysis: At the end of the study, animals are euthanized, and the endometriotic lesions are collected for histological analysis to assess the impact of the treatment on lesion size and inflammation.
Workflow for a Preclinical Efficacy Study
Caption: A generalized experimental workflow for evaluating the efficacy of a novel compound in a preclinical model of endometriosis-associated pain.
Conclusion
This compound, with its targeted mechanism of action as a selective EP4 receptor antagonist, represents a promising and potentially more refined therapeutic strategy for endometriosis-associated pain compared to the broad-spectrum inhibition of NSAIDs. The key theoretical advantage lies in its potential to provide effective analgesia with an improved safety and tolerability profile.
However, it is crucial to underscore that this potential is, at present, largely based on its mechanism of action and preclinical observations. The lack of robust, publicly available clinical data for this compound makes a definitive comparison with NSAIDs premature. For the research and drug development community, the progression of this compound and other selective EP4 receptor antagonists through clinical trials will be of significant interest, as it may offer a much-needed advancement in the management of this debilitating condition. The surprisingly weak evidence base for the efficacy of NSAIDs in endometriosis further highlights the urgent need for novel and effective treatment options.
References
Validating the Selectivity of BAY-1316957 for the EP4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BAY-1316957 has been identified as a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R), a promising target for anti-inflammatory and antinociceptive therapies.[1][2] This guide provides a comparative analysis of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its selectivity profile against other prostanoid receptors and in comparison to other EP4 antagonists.
Comparative Analysis of Receptor Binding and Functional Antagonism
The selectivity of a receptor antagonist is a critical determinant of its therapeutic window and potential side effects. Ideally, a selective antagonist should exhibit high affinity and potency for its intended target while displaying significantly lower affinity and activity at other related receptors.
This compound Potency at the Human EP4 Receptor
Biochemical assays have demonstrated that this compound is a highly potent antagonist of the human EP4 receptor, with a reported half-maximal inhibitory concentration (IC50) of 15.3 nM.[3] This high potency underscores its potential as a therapeutic agent targeting the EP4 receptor.
Selectivity Profile of EP4 Antagonists
To illustrate a comprehensive selectivity profile, the following tables present data for representative selective EP4 antagonists. While a complete dataset for this compound across all prostanoid receptors was not available in the public domain at the time of this guide's compilation, the data for other selective antagonists serve as a benchmark for the expected level of selectivity.
Table 1: Potency of Selective Antagonists at the Human EP4 Receptor
| Compound | Alternative Names | Potency (Ki) | Potency (IC50/pA2) |
| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 13 ± 4 nM | pA2: 8.3 ± 0.03 |
| ONO-AE3-208 | AE3-208 | 1.3 nM | - |
| Compound 36 | - | 65.9 ± 20.4 nM | 4.3 nM |
Table 2: Selectivity Profile of an EP4 Antagonist (Compound 36) Against Other Prostanoid Receptors [4]
| Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| EP1 | >9,600 | >10,000 |
| EP2 | >8,800 | >10,000 |
| EP3 | >6,400 | >10,000 |
| EP4 | 65.9 ± 20.4 | 4.3 |
Data for Compound 36 from "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models"[4]
The data for Compound 36 demonstrates a highly selective profile, with affinity and functional activity at the EP4 receptor being several orders of magnitude greater than at other EP receptor subtypes. A similar comprehensive selectivity profile for this compound would be essential for a complete assessment of its specificity.
Experimental Protocols
The validation of a compound's selectivity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key assays used in the characterization of EP4 receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the human EP4 receptor and other prostanoid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human prostanoid receptors (e.g., HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]PGE2).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assays
cAMP functional assays are used to measure the ability of a compound to antagonize the agonist-induced signaling of the EP4 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced cAMP production in cells expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium.
-
EP4 receptor agonist (e.g., PGE2).
-
Test compound (e.g., this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the HEK293-hEP4 cells into 96-well plates and culture until they reach the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the EP4 agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC50 value.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: PGE2 signaling via the EP4 receptor and inhibition by this compound.
Caption: Experimental workflow for validating the selectivity of this compound.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EP4 Receptor Antagonists: BAY-1316957 versus CJ-023,423 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective antagonists of the Prostaglandin (B15479496) E2 Receptor Subtype 4 (EP4-R), BAY-1316957 and CJ-023,423. Both compounds are potent inhibitors of the EP4 receptor, a key player in inflammation, pain, and various other physiological and pathological processes. This document summarizes their performance in key functional assays, provides detailed experimental methodologies, and visualizes the relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and CJ-023,423 from in vitro functional assays. It is important to note that the data for each compound were generated in separate studies, and direct comparison should be made with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency of this compound and CJ-023,423
| Compound | Assay Type | Species | Parameter | Value (nM) | Reference |
| This compound | cAMP Functional Assay | Human | IC50 | 15.3 | [1][2] |
| CJ-023,423 | Radioligand Binding Assay | Human | Ki | 13 ± 4 | [3] |
| Radioligand Binding Assay | Rat | Ki | 20 ± 1 | [3] | |
| cAMP Functional Assay | Human | pA2 | 8.3 ± 0.03 | [3] | |
| cAMP Functional Assay | Rat | pA2 | 8.2 ± 0.2 |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of an antagonist required to inhibit a biological response by 50%. A lower IC50 value signifies higher potency.
-
Ki (Inhibition constant): Represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity of the antagonist for the receptor.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.
Experimental Protocols
Detailed methodologies for the key functional assays used to characterize EP4 receptor antagonists are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the EP4 receptor by measuring the displacement of a radiolabeled ligand.
-
Receptor Preparation: Membranes are prepared from cells recombinantly expressing the human or rat EP4 receptor (e.g., HEK293 or CHO cells). The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Procedure:
-
In a 96-well plate, the receptor membrane preparation is incubated with a fixed concentration of a radiolabeled EP4 agonist, typically [3H]PGE2.
-
Varying concentrations of the unlabeled antagonist (this compound or CJ-023,423) are added to the wells.
-
The plate is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate specific binding. The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This cell-based assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an EP4 receptor agonist.
-
Cell Culture: Cells stably expressing the human or rat EP4 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Assay Procedure:
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or CJ-023,423) for a short period (e.g., 15-20 minutes).
-
An EP4 receptor agonist, typically PGE2, is then added at a concentration that elicits a sub-maximal response (e.g., EC80).
-
A phosphodiesterase (PDE) inhibitor is often included in the assay buffer to prevent the degradation of cAMP.
-
The cells are incubated for a defined period (e.g., 20-60 minutes) to allow for cAMP production.
-
-
cAMP Detection: The intracellular cAMP levels are measured using various detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or bioluminescent assays (e.g., GloSensor™ cAMP Assay).
-
Data Analysis: The antagonist's potency is determined by the reduction in the agonist-induced cAMP signal. The IC50 or pA2 values are calculated from the concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the EP4 receptor signaling pathway and a typical experimental workflow for comparing EP4 antagonists.
Caption: EP4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing EP4 Antagonists.
References
Head-to-Head Comparison: BAY-1316957 and GnRH Antagonists in the Context of Endometriosis Research
For researchers and drug development professionals navigating the therapeutic landscape of endometriosis, understanding the distinct mechanisms and preclinical performance of emerging and established drug classes is paramount. This guide provides a head-to-head comparison of BAY-1316957, a novel selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R) antagonist, and the established class of Gonadotropin-Releasing Hormone (GnRH) antagonists. This comparison is based on publicly available preclinical and clinical data, focusing on their mechanisms of action, signaling pathways, and efficacy in relevant experimental models.
Executive Summary
This compound and GnRH antagonists represent two distinct therapeutic strategies for managing endometriosis. This compound targets the inflammatory and pain pathways mediated by the PGE2-EP4 receptor signaling cascade, offering a non-hormonal approach. In contrast, GnRH antagonists act on the hypothalamic-pituitary-gonadal axis to induce a rapid and profound suppression of estrogen, a key driver of endometriosis lesion growth. While direct comparative studies are not yet available, this guide synthesizes existing data to facilitate an informed evaluation of their respective profiles.
Mechanism of Action and Signaling Pathways
This compound: A Selective EP4 Receptor Antagonist
This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R)[1]. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand prostaglandin E2 (PGE2), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, contributing to inflammation, pain sensitization, and cell proliferation. By competitively blocking the EP4 receptor, this compound inhibits this signaling cascade, thereby aiming to alleviate endometriosis-associated pain and inflammation[1].
GnRH Antagonists: Direct Blockade of the GnRH Receptor
GnRH antagonists are a class of drugs that competitively and reversibly bind to the GnRH receptors in the anterior pituitary gland[2]. This binding blocks the action of endogenous GnRH, leading to a rapid and dose-dependent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[3][4]. The suppression of LH and FSH, in turn, inhibits the production of estrogen and progesterone (B1679170) by the ovaries. This hypoestrogenic state leads to the atrophy of endometriotic lesions and a reduction in associated pain. Unlike GnRH agonists, GnRH antagonists do not cause an initial "flare-up" of hormone levels.
Preclinical and Clinical Data Comparison
Direct head-to-head preclinical or clinical trials comparing this compound and GnRH antagonists have not been identified in the public domain. The following tables summarize available data from separate studies to facilitate an indirect comparison.
Table 1: In Vitro Potency and Selectivity
| Compound/Class | Target | Assay Type | Species | IC50 / Ki | Selectivity Profile | Reference |
| This compound | EP4 Receptor | Radioligand Binding | Human | IC50: 15.3 nM | Selective for EP4 over EP1, EP2, and EP3 receptors | |
| GnRH Antagonists | ||||||
| Cetrorelix | GnRH Receptor | Radioligand Binding | Human | IC50: 1.21 nM | Selective for GnRH receptor | |
| Elagolix | GnRH Receptor | Radioligand Binding | Human | Kd: 0.009 nM (for metabolite M6x) | High affinity for GnRH receptor |
Table 2: Preclinical Efficacy in Endometriosis Animal Models
| Compound/Class | Animal Model | Key Endpoint | Results | Reference |
| This compound | Rat dmPGE2 pain model | Mechanical Allodynia | Significant reduction in paw withdrawal thresholds | |
| GnRH Antagonists | ||||
| Cetrorelix | Rat model of experimental endometriosis | Endometriotic implant volume | Significant reduction in implant volume compared to control | |
| Cetrorelix | Mouse model of endometriosis | Lesion bioluminescence | Significant reduction in lesion bioluminescence | |
| Elagolix | Not specified | Endometriosis-associated pain | Statistically significant reductions in dysmenorrhea, nonmenstrual pelvic pain, and dyspareunia in Phase II clinical studies | |
| Relugolix | Japanese women with endometriosis | Overall pelvic pain | Statistically significant decrease in overall pelvic pain in Phase II clinical trial |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used in the characterization of EP4 receptor antagonists and GnRH antagonists.
This compound: EP4 Receptor Antagonist Characterization
Experimental Workflow for In Vitro Characterization
1. EP4 Receptor Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human EP4 receptor.
-
Radioligand (e.g., [3H]PGE2).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (Antagonist Mode)
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production.
-
Materials:
-
Whole cells stably expressing the human EP4 receptor (e.g., HEK293 cells).
-
PGE2 (agonist).
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor.
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration).
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the inhibition of PGE2-stimulated cAMP production against the concentration of this compound to determine the IC50 value.
-
GnRH Antagonists: Receptor and Hormone Level Characterization
Experimental Workflow for In Vivo Characterization
1. GnRH Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity of a GnRH antagonist for the GnRH receptor.
-
Materials:
-
Pituitary membrane preparations or cells expressing the GnRH receptor.
-
Radiolabeled GnRH agonist or antagonist (e.g., [125I]buserelin).
-
GnRH antagonist at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Similar to the EP4 receptor binding assay, incubate the receptor source with the radioligand and varying concentrations of the GnRH antagonist.
-
After reaching equilibrium, separate bound from free radioligand via filtration.
-
Quantify radioactivity and calculate IC50 and Ki values.
-
2. Measurement of Serum Hormone Levels in a Rat Model
-
Objective: To assess the in vivo efficacy of a GnRH antagonist in suppressing gonadotropins and estradiol.
-
Animal Model: Ovariectomized female rats are often used to study the effects on LH and FSH without the confounding influence of cyclical ovarian hormones.
-
Procedure:
-
Administer the GnRH antagonist to the rats via the intended clinical route (e.g., oral, subcutaneous).
-
Collect blood samples at various time points post-administration.
-
Separate serum from the blood samples.
-
Measure the concentrations of LH, FSH, and estradiol in the serum using specific and validated immunoassays (e.g., ELISA, RIA).
-
Compare the hormone levels in the treated group to a vehicle-treated control group to determine the extent and duration of hormone suppression.
-
Comparative Analysis and Future Directions
The data presented highlight the fundamental differences between this compound and GnRH antagonists. This compound offers a targeted, non-hormonal approach by directly interfering with a key inflammatory and pain signaling pathway implicated in endometriosis. This mechanism may provide pain relief without the systemic hypoestrogenic side effects associated with GnRH antagonists.
GnRH antagonists, on the other hand, provide a well-established and potent method for inducing a hypoestrogenic state, which is highly effective in reducing the size of estrogen-dependent endometriotic lesions and alleviating associated pain. The rapid onset of action and the avoidance of a hormonal flare are significant advantages of this class.
Key Points of Comparison:
-
Target and Mechanism: this compound targets the EP4 receptor, modulating inflammation and pain signaling. GnRH antagonists target the GnRH receptor, suppressing the entire hypothalamic-pituitary-gonadal axis.
-
Hormonal Impact: this compound is a non-hormonal agent. GnRH antagonists are hormonal therapies that lead to significant reductions in estrogen levels.
-
Therapeutic Rationale: this compound is primarily aimed at alleviating the symptoms of pain and inflammation. GnRH antagonists aim to treat the underlying estrogen-dependent nature of the disease by causing lesion regression.
-
Potential Side Effects: The side effect profile of this compound is yet to be fully characterized in large-scale clinical trials. GnRH antagonists are associated with hypoestrogenic side effects such as hot flashes and potential bone mineral density loss with long-term use.
Future Research:
Direct head-to-head clinical trials are necessary to definitively compare the efficacy and safety of this compound with GnRH antagonists for the treatment of endometriosis-associated pain. Furthermore, studies exploring the potential for combination therapies, where a non-hormonal agent like this compound could be used to manage pain alongside a hormonal therapy like a GnRH antagonist to control lesion growth, would be of significant interest to the research and clinical communities. Such studies would help to elucidate the optimal therapeutic strategies for the multifaceted nature of endometriosis.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometrios… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of BAY-1316957: A Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity profile of BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Developed for the potential treatment of endometriosis, this compound's performance is here compared with other known EP4 receptor antagonists, supported by available experimental data.[1][2][3]
Introduction to this compound
This compound is a benzimidazole (B57391) carboxylic acid derivative identified through high-throughput screening as a highly potent, specific, and selective antagonist of the human EP4 receptor.[4][5] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of PGE2-induced signaling, which is implicated in inflammation and pain associated with endometriosis. This compound has demonstrated excellent in vitro and in vivo efficacy, along with a favorable pharmacokinetic profile, making it a promising candidate for further development.
Comparative Selectivity Profile
A critical aspect of a targeted therapeutic is its selectivity for the intended receptor over other related receptors, minimizing off-target effects. The following table summarizes the available quantitative data on the selectivity of this compound and other EP4 antagonists against a panel of human prostanoid receptors.
Data Presentation: Selectivity of EP4 Receptor Antagonists (IC50 / Ki in nM)
| Compound | EP4 | EP1 | EP2 | EP3 | DP | FP | IP | TP | Reference |
| This compound | 15.3 (IC50) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | |
| ONO-AE3-208 | 1.3 (Ki) | >10,000 | >10,000 | 30 | >10,000 | 790 | >10,000 | 2400 | |
| CJ-042794 | 3.2 (Ki) | >1000 | >1000 | >1000 | N/A | N/A | N/A | N/A | |
| MF-766 | 0.23 (Ki) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | |
| Grapiprant (AT-001) | 24 (Ki) | >10,000 | >10,000 | >10,000 | N/A | N/A | N/A | N/A |
N/A: Data not publicly available in the searched literature.
Note: While specific quantitative cross-reactivity data for this compound against other prostanoid receptors is not detailed in the available literature, it is consistently described as "highly selective".
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the methods used for characterization, the following diagrams are provided.
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for Characterizing EP4 Receptor Antagonists.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of EP4 receptor antagonists.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
a. Materials:
-
Cell membranes from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled prostaglandin E2 ([³H]PGE2).
-
Test compound (this compound or alternatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
b. Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]PGE2, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]PGE2 binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining functional antagonism, IC50)
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the EP4 receptor signaling pathway.
a. Materials:
-
Whole cells expressing the human EP4 receptor.
-
Prostaglandin E2 (PGE2) as the agonist.
-
Test compound (this compound or alternatives).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen cAMP assay kit.
b. Protocol:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.
-
Compound Pre-incubation: Remove the culture medium and add assay buffer containing varying concentrations of the test compound. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80, the concentration that gives 80% of the maximal response) to each well and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the PGE2-induced cAMP production.
References
Assessing the Therapeutic Potential of BAY-1316957 Against Other Endometriosis Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel EP4 receptor antagonist, BAY-1316957, with established treatments for endometriosis-associated pain, including the GnRH antagonist Elagolix, the aromatase inhibitor Letrozole (B1683767), and nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen (B1676952). The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and safety profiles.
Executive Summary
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment strategies primarily aim to manage pain and suppress lesion growth. This compound, a highly potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R), represents a novel non-hormonal approach to treating endometriosis-associated pain by targeting a key mediator of inflammation and pain signaling. This guide provides a comparative analysis of this compound with current therapeutic options to aid in the assessment of its potential clinical utility.
Mechanism of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to alleviate endometriosis-associated pain.
-
This compound: A selective antagonist of the EP4 receptor, which is activated by prostaglandin E2 (PGE2). By blocking the EP4 receptor, this compound is expected to inhibit downstream signaling pathways involved in inflammation and nociception.
-
Elagolix: A gonadotropin-releasing hormone (GnRH) antagonist that competitively binds to GnRH receptors in the pituitary gland. This leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in reduced production of ovarian sex hormones, estradiol (B170435) and progesterone, which are key drivers of endometrial lesion growth.
-
Letrozole: An aromatase inhibitor that blocks the conversion of androgens to estrogens in peripheral tissues, including endometriotic lesions. This reduction in local estrogen production helps to suppress the growth and inflammatory activity of the lesions.
-
Naproxen (NSAID): A non-selective cyclooxygenase (COX) inhibitor that reduces the overall production of prostaglandins, including PGE2. This leads to a general anti-inflammatory and analgesic effect.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for this compound and its comparators. Direct head-to-head clinical trial data is limited, and comparisons are based on individual study results.
Table 1: Preclinical and Pharmacokinetic Profile
| Parameter | This compound | Elagolix | Letrozole | Naproxen |
| Target | Prostaglandin E2 Receptor Subtype 4 (EP4-R) | Gonadotropin-Releasing Hormone (GnRH) Receptor | Aromatase | Cyclooxygenase (COX-1 and COX-2) |
| IC50 / Kd | IC50: 15.3 nM (human EP4-R)[1][2] | Kd: 54 pM | - | - |
Table 2: Clinical Efficacy in Endometriosis-Associated Pain
| Treatment | Study Population & Design | Key Efficacy Endpoint(s) | Results |
| This compound | Preclinical | - | Data from clinical trials are not yet available. |
| Elagolix | Phase 3, multicenter, double-blind, placebo-controlled trials (Elaris EM-I and EM-II) in women with moderate to severe endometriosis-associated pain.[3] | Proportion of responders for dysmenorrhea and nonmenstrual pelvic pain at 3 and 6 months. | Dysmenorrhea Responders (Month 3): - 150 mg once daily: 43-46%- 200 mg twice daily: 72-76%- Placebo: 20-23%[4]Nonmenstrual Pelvic Pain Responders (Month 3): - 150 mg once daily: 50%- 200 mg twice daily: 55-58%- Placebo: 36-37%[4] |
| Letrozole | Phase 2, open-label, nonrandomized proof-of-concept study in 10 patients with endometriosis refractory to previous treatments. | Change in pelvic pain assessed by Visual Analog Scale (VAS). | Significant decrease in pelvic pain scores. In a separate study, mean VAS score dropped from 7.12 at baseline to 3.3 after 6 months of treatment. |
| Naproxen | Double-blind, four-period, crossover clinical trial in 20 patients with moderate to severe dysmenorrhea secondary to endometriosis. | Complete or substantial pain relief. | 83% of patients treated with naproxen sodium reported complete or substantial pain relief compared to 41% with placebo. A Cochrane review found no clear evidence of a positive effect on pain relief compared to placebo. |
Table 3: Safety and Tolerability Profile
| Treatment | Common Adverse Events | Serious Adverse Events / Long-term Concerns |
| This compound | Clinical data not yet available. | - |
| Elagolix | Hot flushes, headache, nausea, fatigue, insomnia, amenorrhea, and mood changes. | Dose-dependent decrease in bone mineral density (BMD), changes in lipid profiles. |
| Letrozole | Hot flashes, arthralgia, myalgia, fatigue, and headache. Formation of functional ovarian cysts. | Potential for decreased bone mineral density with long-term use. |
| Naproxen | Gastrointestinal issues (nausea, dyspepsia, abdominal pain), headache, dizziness. | Increased risk of gastrointestinal bleeding, ulceration, and perforation. Cardiovascular risks with long-term use. |
Experimental Protocols
This compound - Preclinical EP4 Receptor Binding Assay (General Methodology)
A high-throughput screening was performed to identify antagonists of the human EP4 receptor. The potency of this compound was determined using a radioligand binding assay with membranes from cells expressing the recombinant human EP4 receptor and a radiolabeled prostaglandin E2 analog. The IC50 value was calculated from the concentration-dependent inhibition of radioligand binding.
Elagolix - Phase 3 Clinical Trials (Elaris EM-I and EM-II)
These were multicenter, double-blind, randomized, placebo-controlled trials involving premenopausal women aged 18-49 with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain. Participants were randomized to receive Elagolix (150 mg once daily or 200 mg twice daily) or placebo for 6 months. The co-primary efficacy endpoints were the proportion of responders for dysmenorrhea and nonmenstrual pelvic pain at month 3, defined as a clinically meaningful reduction in pain scores without an increase in rescue analgesic use. Pain was assessed daily using an electronic diary. Safety assessments included monitoring of adverse events, clinical laboratory tests, and bone mineral density.
Letrozole - Pilot Clinical Study (Ailawadi et al., 2004)
This was a phase 2, open-label, nonrandomized proof-of-concept study in ten premenopausal women with endometriosis-related pain refractory to previous medical and surgical treatments. Patients received oral letrozole (2.5 mg) daily for 6 months, along with norethindrone (B1679910) acetate, calcium, and vitamin D. The primary outcome measures were changes in American Society for Reproductive Medicine (ASRM) scores for endometriosis (assessed via laparoscopy before and after treatment) and pelvic pain scores (assessed by a visual analog scale).
Naproxen - Clinical Trial (Kauppila & Rönnberg, 1985)
This was a double-blind, four-period, crossover clinical trial in 20 patients with moderate to severe dysmenorrhea secondary to endometriosis. Patients were treated with naproxen sodium (550 mg initially, then 275 mg every 6 hours as needed) or placebo for two consecutive menstrual cycles before crossing over to the other treatment for another two cycles. The primary outcome was the degree of pain relief, categorized as complete, substantial, moderate, or slight.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Elagolix.
Caption: Elagolix Phase 3 Trial Workflow.
Conclusion
This compound presents a promising, non-hormonal therapeutic approach for the management of endometriosis-associated pain by selectively targeting the EP4 receptor. Its distinct mechanism of action offers a potential alternative to hormonal therapies like Elagolix and Letrozole, and a more targeted approach than NSAIDs. While preclinical data are encouraging, clinical trial data are needed to fully assess its efficacy and safety profile in comparison to existing treatments. The data presented in this guide provides a framework for researchers and drug development professionals to evaluate the therapeutic potential of this compound as it progresses through clinical development.
References
In vivo efficacy comparison of different EP4 inhibitors
An Objective Guide to the In Vivo Efficacy of EP4 Inhibitors
The Prostaglandin E2 (PGE2) receptor EP4 is a key G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its role in modulating the tumor microenvironment and promoting inflammatory responses has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of several EP4 inhibitors based on available preclinical and clinical data, with a focus on oncology and inflammation.
The EP4 Receptor Signaling Pathway
Upon binding its ligand PGE2, the EP4 receptor primarily couples to the Gαs protein, activating adenylyl cyclase (AC), which leads to an increase in intracellular cyclic AMP (cAMP).[3] This rise in cAMP activates Protein Kinase A (PKA), which subsequently modulates transcription factors like CREB to influence gene expression related to cell proliferation, survival, and inflammation.[3][4] The EP4 receptor can also signal through alternative pathways, including the PI3K/Akt and ERK pathways, contributing to its diverse biological roles. In the tumor microenvironment, EP4 activation on tumor and immune cells can foster tumor growth, metastasis, and immune evasion.
In Vivo Efficacy Comparison in Oncology Models
EP4 inhibitors have demonstrated significant anti-tumor efficacy in various preclinical cancer models. Their primary mechanism is believed to involve the modulation of the tumor immune microenvironment, leading to enhanced anti-tumor immunity.
Quantitative Data Summary: Anti-Tumor Efficacy
| Compound | Target(s) | Animal Model | Cancer Type | Dosing | Key Efficacy Endpoint | Result |
| E7046 | EP4 | Syngeneic (CT-26) | Colon Carcinoma | 150 mg/kg | Tumor Growth Inhibition (TGI) | 25.9% TGI |
| Compound 36 | EP4 | Syngeneic (CT-26) | Colon Carcinoma | 75 mg/kg | Tumor Growth Inhibition (TGI) | 32.0% TGI |
| 150 mg/kg | 51.8% TGI | |||||
| TPST-1495 | EP2 / EP4 | Syngeneic (CT-26) | Colon Carcinoma | Not Specified | Tumor Growth Inhibition (TGI) | 54% TGI |
| Syngeneic (4T1) | Triple-Negative Breast Cancer | Not Specified | Tumor Growth Inhibition (TGI) | 37% TGI | ||
| Syngeneic (TS/A) | Mammary Adenocarcinoma | Not Specified | Tumor Growth Inhibition (TGI) | 47% TGI |
Experimental Protocol: Syngeneic Tumor Model for Efficacy Assessment
This protocol provides a generalized methodology for evaluating the in vivo anti-tumor activity of EP4 inhibitors, based on common practices.
-
Animal Models and Cell Lines:
-
Immunocompetent mouse strains, such as BALB/c for CT-26 colon carcinoma or 4T1 breast cancer models, are used to enable the study of the compound's effect on the immune system.
-
Tumor cells are cultured under sterile conditions and prepared for implantation.
-
-
Tumor Implantation:
-
A specific number of cancer cells (e.g., 1x10^6 CT-26 cells) are injected subcutaneously into the flank of the mice.
-
-
Treatment Administration:
-
Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.
-
The investigational drug (e.g., Compound 36) is formulated in a suitable vehicle and administered, typically via oral gavage (PO), at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length × Width²)/2.
-
Animal body weight is monitored as a general indicator of toxicity.
-
At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
-
References
A Comparative Analysis of BAY-1316957 and Leading Competitors for Endometriosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical candidate BAY-1316957 against established and late-stage clinical competitors for the treatment of endometriosis. While clinical trial data for this compound is not yet publicly available, this document summarizes its mechanism of action and preclinical profile, juxtaposed with the clinical efficacy and safety data of prominent competitors: Elagolix, Linzagolix, and Letrozole.
This compound: A Novel Approach to Endometriosis Pain
This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R).[1] Its mechanism of action centers on inhibiting the EP4-R signaling pathway, which is implicated in the inflammatory pain associated with endometriosis.[2][3][4] Preclinical studies in rodent models have suggested that this compound exhibits a favorable pharmacokinetic profile and has the potential to provide significant and rapid pain relief.[2] The development of this compound is currently in a "Pending" status, indicating it is in the early stages of clinical development or under review.
Competitor Landscape: Established and Late-Stage Therapies
The current treatment landscape for endometriosis-associated pain includes GnRH antagonists and aromatase inhibitors. This guide focuses on three key competitors:
-
Elagolix (Orilissa®): An oral gonadotropin-releasing hormone (GnRH) receptor antagonist.
-
Linzagolix (Yselty®): Another oral GnRH receptor antagonist.
-
Letrozole (Femara®): An aromatase inhibitor, used off-label for endometriosis.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of Elagolix, Linzagolix, and Letrozole. It is important to note that these are not head-to-head comparisons and trial designs may vary.
Table 1: Efficacy in Reducing Dysmenorrhea (Menstrual Pain)
| Drug | Dosage | Study | Primary Endpoint | Result | Citation |
| Elagolix | 150 mg once daily | Elaris EM-I | Responder Rate at Month 3 | 46% vs. 20% for placebo | |
| 200 mg twice daily | Elaris EM-I | Responder Rate at Month 3 | 76% vs. 20% for placebo | ||
| Linzagolix | 75 mg once daily | EDELWEISS 3 | Responder Rate at 3 Months | 44.0% vs. 23.5% for placebo (p < 0.001) | |
| 200 mg once daily + ABT | EDELWEISS 3 | Responder Rate at 3 Months | 75.4% (Increased to 84.7% at Month 6) | ||
| Letrozole | 2.5 mg daily + norethindrone (B1679910) acetate (B1210297) | Pilot Study | Change in Pain Scores | Significant reduction in pain scores in 9 out of 10 patients |
ABT: Add-back therapy (estradiol and norethindrone acetate)
Table 2: Efficacy in Reducing Non-Menstrual Pelvic Pain (NMPP)
| Drug | Dosage | Study | Primary Endpoint | Result | Citation |
| Elagolix | 150 mg once daily | Elaris EM-I | Responder Rate at Month 3 | 50% vs. 36% for placebo | |
| 200 mg twice daily | Elaris EM-I | Responder Rate at Month 3 | 55% vs. 36% for placebo | ||
| Linzagolix | 75 mg once daily | EDELWEISS 3 | Responder Rate at 3 Months | Not statistically significant vs. placebo (p = 0.279) | |
| 200 mg once daily + ABT | EDELWEISS 3 | Responder Rate at 3 Months | 51.7% (Increased to 61% at Month 6) | ||
| Letrozole | 2.5 mg daily + norethindrone acetate | Pilot Study | Change in Pain Scores | Significant reduction in pain scores |
Table 3: Key Safety and Tolerability Findings
| Drug | Common Adverse Events | Bone Mineral Density (BMD) Loss | Citation |
| Elagolix | Hot flush, headache, nausea, fatigue | Dose-dependent decrease in BMD | |
| Linzagolix | Headache, hot flushes, fatigue | Minimal BMD loss with 75mg and 200mg + ABT (<1% at 6 months) | |
| Letrozole | Mild hot flashes, vaginal spotting, mood swings, headaches | No significant changes in bone density reported in the pilot study with co-administration of calcium and vitamin D |
Experimental Protocols
A general understanding of the clinical trial methodologies for these endometriosis treatments can be summarized as follows:
Study Design: Most pivotal trials for Elagolix and Linzagolix were multicenter, randomized, double-blind, placebo-controlled studies. The Letrozole study cited was a Phase 2, open-label, nonrandomized pilot study.
Patient Population: Participants were typically premenopausal women (aged 18-49) with surgically confirmed endometriosis and moderate-to-severe endometriosis-associated pain.
Interventions:
-
Elagolix: Doses of 150 mg once daily and 200 mg twice daily were compared against placebo.
-
Linzagolix: Various doses were investigated, with Phase 3 trials focusing on 75 mg once daily and 200 mg once daily with add-back therapy.
-
Letrozole: A daily dose of 2.5 mg was administered in combination with norethindrone acetate (a progestin) and supplements to mitigate bone density loss.
Primary Outcome Measures: The primary efficacy endpoints typically involved the change from baseline in daily assessments of dysmenorrhea and non-menstrual pelvic pain, often measured using a numerical rating scale or a visual analog scale. Responder rates, defined as a clinically meaningful reduction in pain scores without an increase in analgesic use, were also common primary endpoints.
Visualizing the Science
To better understand the underlying biology and clinical trial process, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: A typical clinical trial workflow for an endometriosis drug.
Conclusion
This compound represents a promising, non-hormonal approach to treating endometriosis-associated pain by selectively targeting the EP4 receptor. While direct comparisons are limited by the lack of clinical data for this compound, the established efficacy and safety profiles of GnRH antagonists like Elagolix and Linzagolix, and the off-label use of the aromatase inhibitor Letrozole, set a high bar for new entrants. Future clinical trial results for this compound will be critical in determining its potential place in the endometriosis treatment paradigm. The key differentiating factor for this compound could be its non-hormonal mechanism, potentially avoiding the hypoestrogenic side effects associated with GnRH antagonists and aromatase inhibitors.
References
- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elagolix treatment for endometriosis-associated pain: results from a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Letrozole on endometriosis-related pelvic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Disposal of BAY-1316957: A Guide for Laboratory Professionals
For researchers and scientists working with the novel compound BAY-1316957, a potent and selective EP4 receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the management of pharmaceutical and chemical waste in a research setting provide a clear framework for its safe handling and disposal. This guide offers essential, step-by-step information to manage the disposal of this compound in compliance with general safety and environmental regulations.
Essential Disposal Procedures
The proper disposal of any chemical compound begins with a thorough understanding of its potential hazards. Given that this compound is a potent, biologically active molecule, it should be handled as a potentially hazardous substance. The following steps outline a comprehensive procedure for its disposal:
-
Waste Characterization and Segregation: The first crucial step is to determine the nature of the waste. Any material that has come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, should be considered chemical waste. It is imperative to segregate this waste from regular trash to prevent environmental contamination and accidental exposure.
-
Containerization: Use appropriate, clearly labeled containers for waste collection. For solid waste, such as contaminated personal protective equipment (PPE) and lab supplies, a designated, leak-proof container lined with a durable plastic bag is recommended. Liquid waste containing this compound should be collected in a sealed, non-reactive container. All containers must be clearly marked with the contents, including the name "this compound" and appropriate hazard warnings. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[3][4]
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
-
Consult with Environmental Health and Safety (EHS): Before final disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[5] They will provide specific guidance based on local, state, and federal regulations and will have established procedures for the disposal of chemical and pharmaceutical waste.
-
Professional Disposal: The final disposal of chemical waste must be carried out by a licensed and certified hazardous waste disposal company. Your EHS department will have a partnership with such a service. Do not attempt to dispose of this compound or any other laboratory chemical through standard waste streams, such as sinks or regular trash.
Key Data for Disposal Considerations
| Waste Stream Category | Description | Recommended Container | Disposal Method |
| Hazardous Pharmaceutical Waste | Waste containing drugs that are listed as hazardous by the EPA or exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). | Black, clearly labeled "Hazardous Waste Pharmaceuticals" | Treatment at a permitted facility, typically via incineration |
| Non-Hazardous Pharmaceutical Waste | Waste containing drugs that are not classified as hazardous by the EPA. | Blue, clearly labeled containers | Incineration at a licensed medical incineration site |
| Trace Chemotherapy Waste | Items such as empty syringes, vials, and IV bags that are contaminated with small amounts of chemotherapy drugs. | Yellow, labeled "Chemo" or "Trace Chemotherapy Waste" | Incineration |
| Sharps Waste | Needles, syringes, and other sharp objects that may be contaminated with pharmaceuticals. | Red, puncture-resistant sharps containers | Autoclaving followed by landfilling, or incineration |
Experimental Protocols for Waste Management
As no specific experimental protocols for the degradation or neutralization of this compound were found, the standard protocol for managing potent pharmaceutical compounds in a research setting should be followed. This involves treating all materials that have come into contact with the compound as hazardous and following the disposal workflow outlined below.
Visualizing the Disposal Workflow
To further clarify the proper procedures, the following diagrams illustrate the general workflow for laboratory chemical waste disposal and a decision-making process for waste segregation.
Caption: General workflow for the disposal of laboratory chemical waste.
Caption: Decision tree for segregating laboratory waste.
By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific protocols and EHS department for the most accurate and up-to-date information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling BAY-1316957
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of BAY-1316957, a highly potent and selective EP4 receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), the following guidance is based on established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs). All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment. A multi-layered approach is mandatory for all personnel handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all handling activities, especially when manipulating powder or generating aerosols. Ensures a high assigned protection factor. |
| N95 or FFP3 Respirator | As a minimum, for low-dispersion activities. Must be properly fit-tested. | |
| Hand Protection | Double Nitrile Gloves | Two pairs of nitrile gloves are required. The outer pair must be changed immediately upon any suspected contamination. |
| Body Protection | Disposable Coverall | Made of a material such as Tyvek® to provide full-body coverage and prevent skin contact. |
| Dedicated Lab Coat | To be worn over personal clothing and under the disposable coverall. | |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times in the designated handling area to protect against splashes and airborne particles. |
| Foot Protection | Disposable Shoe Covers | To be worn over laboratory-dedicated footwear and removed before exiting the designated handling area. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound. The following step-by-step plan must be followed:
-
Preparation:
-
Designated Area: All handling of this compound must occur within a certified chemical fume hood, glove box, or other suitable containment enclosure.
-
Decontamination: Prepare a fresh decontamination solution (e.g., 1N sodium hydroxide, followed by a water rinse, or a validated cleaning agent) and have it readily accessible.
-
Waste Management: Pre-label and prepare dedicated, sealed waste containers for solid, liquid, and sharp waste contaminated with this compound.
-
-
Handling:
-
Weighing and Transfer: Whenever possible, use a closed-system transfer method. When handling the solid compound, use techniques that minimize dust generation.
-
Solution Preparation: Add solvent to the solid compound slowly and carefully to avoid splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert the laboratory supervisor. Follow established spill cleanup procedures for potent compounds, using a dedicated spill kit. All materials used for cleanup must be disposed of as hazardous waste.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using the prepared decontamination solution.
-
Doffing PPE: Remove PPE in the designated doffing area in a manner that avoids self-contamination. Dispose of all single-use PPE in the designated hazardous waste container.
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), weigh boats, and other solid materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound hazardous waste. Do not mix with other chemical waste streams unless explicitly approved by EHS.
Mechanism of Action: EP4 Receptor Signaling Pathway
This compound is an antagonist of the Prostaglandin E2 (PGE2) receptor EP4. Understanding its mechanism of action is crucial for appreciating its biological effects and the importance of safe handling. The EP4 receptor is a G-protein coupled receptor that, when activated by PGE2, primarily signals through the Gαs protein to activate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. By blocking this pathway, this compound can inhibit these downstream effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
